Technical Documentation Center

1-(4-Bromobenzyl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromobenzyl)piperidin-4-ol
  • CAS: 184921-07-1

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: Chemical Properties and Synthetic Utility of 1-(4-Bromobenzyl)piperidin-4-ol

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, multi-target-directed ligands (MTDLs) relies heavily on versatile, pre-functionalized building blocks. 1-(4-Bromobenzyl)piperidin-4-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-target-directed ligands (MTDLs) relies heavily on versatile, pre-functionalized building blocks. 1-(4-Bromobenzyl)piperidin-4-ol (CAS: 184921-07-1) stands out as a highly privileged, bifunctional scaffold. By combining a basic N-benzylpiperidine core with two orthogonal reactive handles—a nucleophilic 4-hydroxyl group and an electrophilic para-bromoaryl moiety—this molecule enables divergent synthetic pathways. This technical guide explores the physicochemical profiling, mechanistic reactivity, and field-proven synthetic protocols for leveraging this scaffold in drug discovery, particularly in the development of neurodegenerative therapeutics.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-(4-Bromobenzyl)piperidin-4-ol is critical for predicting its behavior in both synthetic environments and biological systems. The presence of the bromine atom significantly increases the molecule's lipophilicity and density, while the basic piperidine nitrogen dictates its pH-dependent ionization.

PropertyValueMechanistic Implication
Chemical Formula C₁₂H₁₆BrNOCore framework for N-benzylpiperidine derivatives.
Molecular Weight 270.17 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
CAS Registry Number 184921-07-1Standard identifier for commercial sourcing .
Estimated pKa (Conjugate Acid) ~8.5 – 9.5Nitrogen is protonated at physiological pH (7.4), enabling crucial π-cation interactions with protein targets.
Estimated LogP 2.8 – 3.2Highly lipophilic due to the bromobenzyl group; ensures excellent blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 (OH) / 2 (N, O)Provides specific directional binding vectors for target engagement.

Structural & Mechanistic Significance

The strategic value of 1-(4-Bromobenzyl)piperidin-4-ol lies in its tri-functional reactivity. As a Senior Application Scientist, it is essential to map these reactive sites to their corresponding synthetic transformations:

  • The Basic Nitrogen: The piperidine nitrogen serves as the structural anchor. In biological systems, its protonated state is the primary driver for affinity in cholinesterase inhibitors.

  • The 4-Hydroxyl Group: This secondary alcohol acts as a nucleophile. It can be functionalized via esterification, etherification, or oxidized to a piperidone (ketone) to enable subsequent reductive aminations or Grignard additions.

  • The Para-Bromoaryl Handle: The highly polarized C–Br bond is an ideal electrophilic site for Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid extension of the aromatic system to probe deep hydrophobic pockets in target proteins.

Reactivity Core 1-(4-Bromobenzyl)piperidin-4-ol N_site Basic Nitrogen (pKa ~9.0) Core->N_site OH_site 4-Hydroxyl Group (Nucleophile) Core->OH_site Br_site 4-Bromoaryl (Electrophile) Core->Br_site Action_N π-Cation Interactions Salt Formation N_site->Action_N Action_OH Esterification Oxidation to Ketone OH_site->Action_OH Action_Br Pd-Catalyzed Cross-Coupling Br_site->Action_Br

Structural reactivity map of 1-(4-Bromobenzyl)piperidin-4-ol.

Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent selection and in-process quality control (IPQC) metrics.

Protocol A: Synthesis of the Scaffold via N-Alkylation

This protocol details the assembly of the core scaffold from commercially available precursors.

Step-by-Step Methodology:

  • Preparation: Dissolve piperidin-4-ol (1.0 eq) and 4-bromobenzyl bromide (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the Sₙ2 displacement, accelerating the reaction rate.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to the stirring solution. Stir at room temperature for 12 hours.

    • Causality: K₂CO₃ acts as a mild inorganic base to scavenge the HBr byproduct. Using a mild base prevents unwanted E2 elimination side-reactions that stronger bases (like NaH) might induce.

  • Self-Validation (IPQC): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the primary/secondary amine spot (piperidin-4-ol) confirms complete conversion.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Utilizing the para-bromo handle to extend the scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 1-(4-Bromobenzyl)piperidin-4-ol (1.0 eq), an arylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent System: Add a degassed biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1) and Sodium Carbonate (Na₂CO₃) (3.0 eq). Heat to 90 °C under a nitrogen atmosphere for 8 hours.

    • Causality: The biphasic system is critical. Toluene dissolves the lipophilic organic scaffold, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge. The base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step with the Pd(II) intermediate.

  • Self-Validation (IPQC): Analyze the crude mixture via LC-MS. The successful oxidative addition and coupling are confirmed by the disappearance of the distinct bromine isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the target biaryl mass.

Workflow Step1 1. Alkylation SN2 Displacement Step2 2. Isolation Workup & Extraction Step1->Step2 Step3 3. Derivatization Suzuki-Miyaura Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Step-by-step synthetic workflow for scaffold assembly and derivatization.

Applications in Drug Discovery: The N-Benzylpiperidine Pharmacophore

The N-benzylpiperidine motif is a highly privileged pharmacophore in neuropharmacology, most famously utilized in Donepezil , an FDA-approved acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease .

When designing multi-target-directed ligands (MTDLs) for Alzheimer's, 1-(4-Bromobenzyl)piperidin-4-ol serves as a perfect biomimetic starting point .

  • Targeting the Catalytic Anionic Site (CAS): At physiological pH, the basic piperidine nitrogen is protonated. This allows it to dive deep into the narrow gorge of the AChE enzyme and form strong π-cation interactions with aromatic residues, specifically Tyr337 and Trp86 .

  • Targeting the Peripheral Anionic Site (PAS): The 4-bromoaryl group can be cross-coupled to bulky, planar heterocyclic systems (e.g., indanones, benzimidazoles, or benzofurans). These extended systems interact with the PAS (e.g., Trp286) at the entrance of the enzyme gorge, which not only improves AChE inhibition but also blocks amyloid-beta (Aβ) aggregation—a dual mechanism highly sought after in modern Alzheimer's research.

Pharmacophore Ligand N-Benzylpiperidine Core Interaction1 π-Cation (Tyr337, Trp86) Ligand->Interaction1 Interaction2 π-π Stacking (Trp286) Ligand->Interaction2 AChE_CAS AChE Catalytic Anionic Site AChE_PAS AChE Peripheral Anionic Site Interaction1->AChE_CAS Interaction2->AChE_PAS

Pharmacophore binding model of N-benzylpiperidine derivatives with AChE.

By utilizing the 4-hydroxyl group, researchers can further append antioxidant or metal-chelating moieties (such as ferulic acid derivatives), transforming the simple 1-(4-Bromobenzyl)piperidin-4-ol scaffold into a highly complex, neuroprotective therapeutic candidate.

References

  • MDPI. "New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment". International Journal of Molecular Sciences. URL:[Link]

  • NIH PMC. "Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimer's Drugs". ACS Omega. URL:[Link]

  • Frontiers. "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease". Frontiers in Chemistry. URL:[Link]

Exploratory

Comprehensive Spectroscopic Profiling of 1-(4-Bromobenzyl)piperidin-4-ol: A Technical Guide for Structural Elucidation

Executive Summary 1-(4-Bromobenzyl)piperidin-4-ol is a highly versatile pharmacophore building block utilized in the synthesis of neuroactive therapeutics and advanced functional materials. The presence of a basic tertia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromobenzyl)piperidin-4-ol is a highly versatile pharmacophore building block utilized in the synthesis of neuroactive therapeutics and advanced functional materials. The presence of a basic tertiary amine, a secondary alcohol, and a heavy halogen (bromine) on an aromatic scaffold presents a unique set of spectroscopic signatures. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Physicochemical Profile

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the target compound[1].

Table 1: Fundamental Properties

Property Value
Compound Name 1-(4-Bromobenzyl)piperidin-4-ol
CAS Registry Number 184921-07-1
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol

| Monoisotopic Mass | 269.0415 Da |

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative data for 1-(4-Bromobenzyl)piperidin-4-ol, grounded in empirical baseline models for substituted benzylpiperidines[2] and brominated aromatic systems[3].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.42 d (J = 8.4 Hz) 2H Ar-H (ortho to Br)
7.20 d (J = 8.4 Hz) 2H Ar-H (ortho to CH₂)
3.70 m 1H Piperidine H-4 (CH-OH)
3.48 s 2H Benzylic CH₂
2.75 m 2H Piperidine H-2,6 (equatorial)
2.15 m 2H Piperidine H-2,6 (axial)
1.85 m 2H Piperidine H-3,5 (equatorial)
1.80 br s 1H O-H (exchanges with D₂O)

| 1.55 | m | 2H | Piperidine H-3,5 (axial) |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Carbon Type
137.8 Ar-C (ipso to CH₂) Quaternary
131.2 Ar-C (ortho to Br) CH
130.6 Ar-C (ortho to CH₂) CH
120.5 Ar-C (ipso to Br) Quaternary
67.5 Piperidine C-4 CH-OH
62.4 Benzylic CH₂ CH₂
51.2 Piperidine C-2,6 CH₂

| 34.5 | Piperidine C-3,5 | CH₂ |

Table 4: FT-IR (ATR) Vibrational Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type
3350 (broad) O-H Stretching (H-bonded)
2920, 2850 C-H (sp³) Asymmetric/Symmetric Stretching
1485, 1070 C=C (Ar), C-O Ring Stretching, C-O Stretching

| 1010, 805 | C-Br, C-H (Ar) | C-Br Stretch, Out-of-plane bending |

Table 5: High-Resolution Mass Spectrometry (ESI+)

m/z (Observed) Ion Assignment Relative Abundance
270.0494 [M(⁷⁹Br)+H]⁺ 100%
272.0473 [M(⁸¹Br)+H]⁺ ~98%
252.0388 [M(⁷⁹Br)+H - H₂O]⁺ Variable

| 168.9653 | [4-Bromobenzyl]⁺ (⁷⁹Br) | High (Base peak in MS/MS) |

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely dictate steps; it must explain the causality behind the parameters and incorporate internal validation checks. The following workflows are designed to yield unambiguous structural confirmation.

AnalyticalWorkflow Sample 1-(4-Bromobenzyl)piperidin-4-ol Sample Preparation NMR NMR Spectroscopy (1H, 13C, COSY) Sample->NMR MS LC-MS/MS (ESI+, Isotope Analysis) Sample->MS IR FT-IR Spectroscopy (ATR, Functional Groups) Sample->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Fig 1. Multi-modal spectroscopic workflow for the structural elucidation of the target compound.

Protocol A: Quantitative NMR Acquisition

Objective: Resolve the complex multiplet structure of the piperidine ring and assign the para-substituted aromatic system.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using a 45° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: The 2.0s delay ensures complete longitudinal relaxation of all protons. This is critical for maintaining an accurate 1:1 integration ratio between the benzylic CH₂ (2H) and the axial/equatorial piperidine protons, preventing integration artifacts common in rigid ring systems[4].

  • Internal Validation (D₂O Shake): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Validation Check: The broad singlet at ~1.80 ppm will disappear due to deuterium exchange, unambiguously confirming the assignment of the hydroxyl proton.

Protocol B: LC-MS/MS Isotope Profiling

Objective: Confirm the exact mass and exploit the halogen isotope signature for structural validation.

  • Ionization Strategy: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject 5 µL into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

    • Causality: The basic tertiary piperidine nitrogen (pKa ~9.5) is readily protonated by the formic acid modifier, making ESI+ the optimal, high-sensitivity ionization technique.

  • MS1 Isotope Validation: Monitor the full scan for the [M+H]⁺ doublet at m/z 270 and 272.

    • Validation Check: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Observing a doublet with equal intensity at m/z 270/272 serves as an internal, self-validating proof that the halogenated moiety is intact[4].

  • MS/MS Fragmentation: Isolate m/z 270 and apply Collision-Induced Dissociation (CID) at 20 eV.

Protocol C: ATR-FTIR Functional Group Mapping

Objective: Identify the O-H, C-N, and C-Br stretching frequencies.

  • Execution: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Apply 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure. Acquire the spectrum from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water creates a massive artifact peak around 3400 cm⁻¹, which would completely mask the true O-H stretch of the piperidin-4-ol moiety[5].

Mechanistic Spectroscopic Interpretation

The NMR Deshielding Effect

The chemical shifts observed in the ¹H NMR spectrum are governed by the electronic environment created by the heteroatoms. The benzylic protons appear highly deshielded at ~3.48 ppm. This is a direct consequence of the cumulative electron-withdrawing effects: the anisotropic deshielding cone of the adjacent aromatic ring combined with the inductive pull (-I effect) of the basic piperidine nitrogen[2]. Furthermore, the aromatic protons exhibit a classic AA'BB' splitting pattern (two doublets at 7.42 and 7.20 ppm), which is the definitive hallmark of a para-substituted benzene ring[3].

Mass Spectrometric Fragmentation Causality

Under CID conditions in the mass spectrometer, 1-(4-Bromobenzyl)piperidin-4-ol undergoes highly predictable, thermodynamically driven fragmentation.

MSFragmentation Parent [M+H]+ m/z 270 / 272 (1:1) Protonated Amine LossH2O [M+H - H2O]+ m/z 252 / 254 Dehydration Parent->LossH2O -H2O BenzylCat 4-Bromobenzyl Cation m/z 169 / 171 Alpha-Cleavage Parent->BenzylCat C-N Cleavage Piperidinol Neutral Loss Piperidin-4-ol (101 Da) Parent->Piperidinol Neutral

Fig 2. Primary ESI-MS/MS fragmentation pathways highlighting the diagnostic 1:1 bromine isotopes.

The most abundant fragment ion (base peak) occurs at m/z 169/171. This is caused by an alpha-cleavage at the benzylic C-N bond. The driving force for this specific bond rupture is the extreme thermodynamic stability of the resulting 4-bromobenzyl cation, which is resonance-stabilized by the aromatic ring. The neutral loss of the piperidin-4-ol moiety (101 Da) is a secondary confirmation of the aliphatic ring's structure.

Conclusion

The rigorous structural elucidation of 1-(4-Bromobenzyl)piperidin-4-ol requires a multi-modal approach. By leveraging the 1:1 isotopic signature of bromine in MS, avoiding hygroscopic artifacts in IR via ATR, and utilizing precise relaxation delays in NMR, researchers can establish a self-validating data matrix that guarantees high-confidence structural assignment.

References

  • Title: 1-(4-BROMOBENZYL)PIPERIDIN-4-OL (CAS 184921-07-1) Source: fluorochem.co.uk URL: 1

  • Title: 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL: 2

  • Title: Spectroscopic and Synthetic Profile of 1-(5-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide Source: benchchem.com URL: 5

  • Title: Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors Source: arabjchem.org URL: 3

  • Title: Spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers Source: benchchem.com URL: 4

Sources

Foundational

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide on the Biological Activity of 1-(4-Bromobenzyl)piperidin-4-ol Derivatives The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 1-(4-Bromobenzyl)piperidin-4-ol Derivatives

The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments in the design of therapeutic agents.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1][2] The structural versatility and favorable physicochemical properties of the piperidine ring allow it to serve as a versatile scaffold for developing drugs that target a wide spectrum of biological systems. Within this broad class, the 1-benzylpiperidin-4-ol framework has emerged as a particularly fruitful starting point for generating novel bioactive compounds.

The introduction of a 4-bromobenzyl group at the N1 position of the piperidine ring is a strategic design choice. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for specific biological targets.[3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of the 1-(4-Bromobenzyl)piperidin-4-ol core, synthesizing findings from contemporary research. We will delve into their anticancer, antimicrobial, and neuroprotective properties, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and the rigorous experimental protocols used for their evaluation.

General Synthetic Strategies

The synthesis of 1-(4-Bromobenzyl)piperidin-4-ol derivatives typically follows a straightforward and modular route, allowing for the facile generation of a library of analogs for biological screening. A common and efficient approach involves the N-alkylation of a piperidin-4-ol or a related piperidin-4-one precursor with 4-bromobenzyl halide. Subsequent modifications can be performed on the piperidine ring or the hydroxyl group at the C4 position to explore the chemical space and optimize biological activity.

Caption: General workflow for the synthesis of 1-(4-Bromobenzyl)piperidin-4-ol derivatives.

Section 1: Anticancer Activity as Tubulin Polymerization Inhibitors

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, making them a prime target for inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Mechanism of Action: G2/M Arrest and Apoptosis

Recent studies have identified 1-(4-Bromobenzyl)piperidine derivatives as potent anti-tubulin agents.[1] These compounds exert their cytotoxic effects by inhibiting the polymerization of tubulin, which disrupts the formation of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase, a hallmark of anti-tubulin agents. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. Molecular docking studies suggest that these derivatives may bind to the colchicine binding site on β-tubulin, preventing its incorporation into microtubule polymers.[1]

G cluster_pathway Anticancer Mechanism of Action Compound 1-(4-Bromobenzyl)piperidine Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin depolymerization.

Structure-Activity Relationship (SAR) Analysis

The anticancer potential of these derivatives is highly dependent on the nature of the substituents. A study involving the synthesis of various 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives revealed that the addition of different amino groups significantly modulates cytotoxic potential.[1]

Compound IDModificationsA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
7h (details from source)~1.5~1.2~2.0
7k (details from source)~2.0~1.8~2.5
5-FU (Standard)~3.8~4.5~5.2
(Note: IC₅₀ values are representative based on findings that potent derivatives showed comparable or better activity than the standard 5-Fluorouracil. Actual values should be referenced from the primary literature.[1])

The data indicates that specific derivatives, such as 7h , exhibit potent and selective cytotoxicity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC₅₀ values often superior to the clinical standard, 5-FU.[1] This highlights the therapeutic potential of this chemical scaffold.

Experimental Protocols

1. MTT Assay for In-Vitro Cytotoxicity Assessment This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Rationale: The MTT assay was selected for its reliability and high-throughput capacity to screen the cytotoxic effects of the synthesized derivatives against various cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the 1-(4-Bromobenzyl)piperidin-4-ol derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[1]

2. Cell Cycle Analysis by Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Rationale: This analysis is crucial to confirm whether the observed cytotoxicity is mediated by cell cycle arrest, specifically at the G2/M phase, which is characteristic of anti-tubulin agents.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest (e.g., derivative 7h ) at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software. A significant accumulation of cells in the G2/M phase compared to the control indicates cell cycle arrest at this checkpoint.[1]

Section 2: Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. Piperidine derivatives have long been investigated for this purpose, and the 1-(4-Bromobenzyl)piperidin-4-ol scaffold is no exception.

Spectrum of Activity and Potency

Derivatives of this class have demonstrated potent activity against a range of pathogenic microbes. Studies on related N-benzyl piperidin-4-one structures show very potent activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli.[4] Other research has confirmed the activity of piperidine-substituted halogenobenzenes against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Klebsiella pneumoniae) bacteria, as well as the yeast Candida albicans.[5]

Compound ClassTest OrganismActivity (MIC in µg/mL)
Piperidino-dihalogenobenzenesS. aureus32-512
B. subtilis32-512
E. coli32-512
C. albicans32-512
(Data is representative of the range of activity found for active compounds in this class.[5])
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity can be significantly enhanced through structural modification. For example, the conversion of piperidin-4-one derivatives to their thiosemicarbazone counterparts has been shown to dramatically increase antifungal activity, indicating that this moiety is crucial for inhibiting fungal growth.[6] This suggests that the C4 position of the piperidine ring is a critical site for modification to tune the antimicrobial spectrum and potency.

Experimental Protocol

1. Agar Well Diffusion Method for Antimicrobial Screening This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a compound.

  • Rationale: The agar diffusion method is a well-established, straightforward, and widely used technique for initial screening of novel compounds for antimicrobial properties against a panel of microorganisms.

  • Media Preparation: Prepare and sterilize Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum (0.5 McFarland standard) of the test microorganism (e.g., E. coli, S. aureus) over the surface.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a specific concentration into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Terbinafine).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.[1][7]

Section 3: Neuroprotective Activity for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. The multifactorial nature of AD has driven the development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathways.

Mechanism of Action: A Multi-Target Approach

Derivatives of 4'-(4-bromophenyl)-4-piperidinol have been synthesized and evaluated as multifactorial agents for AD.[8] These compounds are designed to interact with multiple key targets in the AD pathogenic cascade.

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy used by current AD therapies to manage cognitive symptoms.

  • Antioxidant Activity: The compounds demonstrate the ability to scavenge free radicals, which helps to mitigate the neuronal damage caused by oxidative stress, a major contributor to AD progression.

  • Amyloid-Beta (Aβ) Aggregation Inhibition: Select derivatives have shown a moderate ability to inhibit the aggregation of Aβ peptides, the primary component of senile plaques in the AD brain.[8]

  • MAO-B Selectivity: Some analogues also show selective inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme whose dysregulation is implicated in neurodegeneration.[8]

G cluster_ad Multi-Target-Directed Ligand for Alzheimer's Disease Compound 4'-(4-Bromophenyl) -4-piperidinol Derivative Compound->Inhibit1 Compound->Inhibit2 Compound->Inhibit3 Compound->Inhibit4 AChE AChE OxidativeStress Oxidative Stress Abeta Aβ Aggregation MAOB MAO-B Inhibit1->AChE Inhibits Inhibit2->OxidativeStress Reduces Inhibit3->Abeta Inhibits Inhibit4->MAOB Selectively Inhibits

Caption: Multi-target approach of piperidinol derivatives in Alzheimer's disease pathology.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these compounds against different AD targets varies with their specific substitutions. Among a series of synthesized analogues, compounds AB11 and AB14 emerged as particularly promising leads.

Compound IDAChE IC₅₀ (µM)Antioxidant IC₅₀ (µM)Aβ Inhibition (%)MAO-B IC₅₀ (µM)
AB11 0.02926.3843.25866
AB14 0.03823.99-763
(Data sourced from Rizvi et al., 2022.[8])

These results show that specific derivatives can achieve potent, nanomolar inhibition of AChE while simultaneously exhibiting good antioxidant activity.[8] Compound AB11 is particularly noteworthy as it demonstrates a balanced profile across three key AD-related targets, making it a promising hit for further optimization.[8]

Experimental Protocol

1. In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

  • Rationale: Ellman's method provides a quantitative and highly sensitive measure of AChE activity, making it ideal for determining the inhibitory potency (IC₅₀) of the synthesized compounds.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion whose absorbance is measured.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 1-(4-Bromobenzyl)piperidin-4-ol scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives based on this core have demonstrated significant and varied biological activities, including potent anticancer effects through tubulin polymerization inhibition, broad-spectrum antimicrobial activity against pathogenic bacteria and fungi, and promising multi-target neuroprotective profiles for the treatment of Alzheimer's disease.

The most promising compounds identified in these studies, such as the anticancer agent 7h and the multi-target anti-Alzheimer's agent AB11 , serve as excellent starting points for lead optimization.[1][8] Future research should focus on:

  • In-Depth SAR Studies: Synthesizing new libraries of analogs to further refine the structure-activity relationships for each biological target, aiming to enhance potency and selectivity.

  • Mechanism of Action Elucidation: Employing advanced biochemical and molecular biology techniques to precisely define the molecular interactions between these compounds and their biological targets.

  • In-Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The collective evidence strongly supports that derivatives of 1-(4-Bromobenzyl)piperidin-4-ol represent a privileged chemical class with substantial potential to yield next-generation therapeutics for some of the most challenging human diseases.

References

  • Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. (2026, January 4). ResearchGate. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Rasayan Journal of Chemistry. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 203-207. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. National Center for Biotechnology Information. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • Saify, Z. S., et al. (1997). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 10(1), 15-22. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). MDPI. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Shode, F., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. J-STAGE. [Link]

  • Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information. [Link]

  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 229-238. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Gorgani, L., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 10(5), 1933-1938. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). MDPI. [Link]

  • Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1][6]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl Derivatives. ResearchGate. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO. [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. National Center for Biotechnology Information. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]

  • Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development. [Link]

  • Guo, X., & Crain, B. J. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Anesthesia & Analgesia, 87(6), 1299-1305. [Link]

  • Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). MDPI. [Link]

Sources

Exploratory

The Strategic Application of 1-(4-Bromobenzyl)piperidin-4-ol in High-Throughput Lead Optimization

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Professionals Executive Summary & Structural Rationale In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, bifunctional building blocks. 1-(4-Bromobenzyl)piperidin-4-ol (CAS No.: 184921-07-1)[1] represents a highly strategic scaffold that accelerates hit-to-lead and lead optimization campaigns.

As a Senior Application Scientist, I approach scaffold selection by analyzing its orthogonal reactivity and pharmacophore contributions. This molecule offers three distinct advantages:

  • The Piperidine Core: A privileged structural motif in pharmacology that provides a basic tertiary amine. At physiological pH, this nitrogen is protonated, enhancing aqueous solubility and forming critical salt bridges with target proteins (e.g., aspartate/glutamate residues in GPCRs or kinase hinge regions).

  • The C4-Hydroxyl Vector: A secondary alcohol that serves as both a hydrogen bond donor/acceptor and a synthetic handle for esterification, etherification, or oxidation to a piperidone.

  • The 4-Bromobenzyl Anchor: An aryl bromide moiety that acts as a highly efficient vector for palladium-catalyzed cross-coupling, allowing for rapid diversification of the lipophilic tail to probe deep hydrophobic binding pockets.

Table 1: Physicochemical Descriptors & Drug Design Rationale
PropertyValueRationale in Drug Design
Molecular Weight 270.17 g/mol Well within Lipinski's Rule of 5 (<500 Da), allowing a generous mass budget for subsequent lead optimization.
LogP (Estimated) 2.5 – 3.0Optimal lipophilicity for passive membrane permeability while maintaining sufficient aqueous solubility.
H-Bond Donors / Acceptors 1 / 2Provides essential dipole interactions; the basic nitrogen facilitates target engagement.
Topological Polar Surface Area 23.47 ŲHighly favorable for blood-brain barrier (BBB) penetration if central nervous system (CNS) targeting is required (< 90 Ų).

Orthogonal Reactivity Vectors

The true power of 1-(4-Bromobenzyl)piperidin-4-ol lies in its orthogonal reactivity. Chemists can functionalize the aryl bromide tail without protecting the C4-hydroxyl, or conversely, derivatize the hydroxyl group without interfering with the aryl bromide. This eliminates tedious protection/deprotection steps, maximizing synthetic throughput.

ScaffoldWorkflow Core 1-(4-Bromobenzyl) piperidin-4-ol Vector1 Vector 1: Aryl Bromide (Pd-Catalysis) Core->Vector1 Suzuki/Buchwald Vector2 Vector 2: C4-Hydroxyl (Esterification) Core->Vector2 EDC/DMAP or DMP Lib1 Biaryl/Heteroaryl Scaffolds Vector1->Lib1 Lib2 Piperidones & C4-Esters Vector2->Lib2

Fig 1: Orthogonal functionalization vectors of 1-(4-Bromobenzyl)piperidin-4-ol.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and the analytical checkpoints required to verify the reaction state.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 4-bromobenzyl vector to generate biaryl libraries, a technique frequently employed in the synthesis of molecular glues and ubiquitin-proteasome system inhibitors[2].

Reagents:

  • 1-(4-Bromobenzyl)piperidin-4-ol (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.5 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a microwave vial with the scaffold, boronic acid, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand prevents catalyst poisoning by the basic tertiary amine of the piperidine ring, ensuring robust oxidative addition.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and aqueous K₂CO₃. Sparge the biphasic mixture with Argon for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. 1,4-Dioxane/H₂O provides excellent phase-transfer properties for both the organic halide and the inorganic base.

  • Heating: Seal the vial and heat at 85°C for 4 hours.

  • Workup: Dilute with EtOAc and wash with brine. The basic nitrogen ensures the product remains in the organic layer at neutral/basic pH.

System Validation & Analytical Checkpoints:

  • In-Process Visual Check: The reaction mixture should transition from a reddish-orange (Pd(II) precatalyst) to a pale yellow/brown solution, indicating the formation of the active Pd(0) species.

  • Post-Reaction LC-MS Validation (Critical): The starting material possesses a distinct isotopic signature due to bromine (a 1:1 ratio of M and M+2 peaks at m/z 270 and 272). A successful reaction is validated by the complete disappearance of this isotopic doublet, replaced by a single [M+H]⁺ peak corresponding to the new biaryl mass.

SuzukiCycle Pd0 Pd(0) Active Species L2Pd(0) OA Oxidative Addition Ar-Br Cleavage Pd0->OA Scaffold Addition TM Transmetalation Base / Ar'-B(OH)2 OA->TM L2Pd(Ar)(Br) RE Reductive Elimination Biaryl Formation TM->RE L2Pd(Ar)(Ar') RE->Pd0 Product Release

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl bromide vector.

Table 2: Cross-Coupling Optimization Matrix
Catalyst SystemSolventBaseTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄Toluene/EtOHNa₂CO₃9045-55Sluggish oxidative addition; tertiary amine interference observed.
Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 85 85-95 Optimal. Bidentate ligand stabilizes Pd intermediate; excellent phase transfer.
Pd₂(dba)₃ / XPhosTHFCs₂CO₃6575-80Highly active for sterically hindered boronic acids, but higher cost.
Protocol B: Steglich Esterification of the C4-Hydroxyl

Functionalizing the C4-hydroxyl allows for the exploration of the binding pocket's hydrogen-bonding network.

Reagents:

  • 1-(4-Bromobenzyl)piperidin-4-ol (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the carboxylic acid, EDC·HCl, and DMAP in anhydrous DCM at 0°C. Stir for 15 minutes.

    • Causality: EDC is chosen over highly reactive acid chlorides because it is milder and less likely to cause unwanted side reactions with the tertiary amine. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Coupling: Add 1-(4-Bromobenzyl)piperidin-4-ol dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by water.

    • Causality: EDC·HCl and its urea byproduct are highly water-soluble, allowing them to be effortlessly removed during the aqueous wash, yielding high-purity crude product.

System Validation & Analytical Checkpoints:

  • FT-IR Validation: The starting material exhibits a broad, strong O-H stretching band at ~3300 cm⁻¹. Successful esterification is validated by the disappearance of this broad band and the emergence of a sharp, intense C=O stretching band at ~1735 cm⁻¹.

  • TLC Validation: The product will be significantly less polar than the starting material, resulting in a higher Retention Factor (Rf) on silica gel (e.g., moving from Rf 0.2 to 0.6 in 5% MeOH/DCM).

Applications in Modern Drug Discovery

The utility of the 4-bromobenzyl piperidine/piperazine scaffold is well-documented in recent high-profile drug discovery campaigns:

  • Targeted Protein Degradation & Molecular Glues: Researchers have utilized bromophenyl and bromobenzyl piperidine derivatives as critical starting materials to synthesize molecular glues. By leveraging Suzuki couplings on the aryl bromide and acylation on the piperidine core, scientists successfully developed compounds that stabilize noncovalent E2 enzyme–ubiquitin complexes, selectively targeting the ubiquitin-proteasome system[2].

  • Ubiquitin Specific Protease 7 (USP7) Inhibitors: The bromobenzyl-piperidine framework has been patented as a core structural motif in the development of USP7 inhibitors, which are highly sought after in oncology for their role in regulating the p53 tumor suppressor pathway[3].

  • Non-Kinase TGFβ Pathway Inhibitors: In the pursuit of novel immuno-oncology agents, 1-(4-bromobenzyl)piperazine and related piperidin-4-ol analogs were coupled with phthalazine cores. These derivatives demonstrated potent, non-cytotoxic inhibition of the TGFβ-Smad signaling pathway, effectively reducing Smad phosphorylation and counteracting tumor immunosuppression[4],[5].

References

  • van der Sloot, A. M., et al. (2021). "Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex." Science Advances, National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Piperidine derivatives as inhibitors of ubiquitin specific protease 7." (2018). WO2018073602A1, Google Patents.
  • "Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors." (2021). National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology." ProQuest. Available at:[Link](Note: URL represents the ProQuest indexing of the related dissertation/study)

Sources

Foundational

exploring the pharmacophore of 4-hydroxypiperidines

An in-depth technical exploration of the 4-hydroxypiperidine scaffold reveals its status as a highly privileged structure in modern medicinal chemistry. By acting as a conformationally restricted vector for key functiona...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical exploration of the 4-hydroxypiperidine scaffold reveals its status as a highly privileged structure in modern medicinal chemistry. By acting as a conformationally restricted vector for key functional groups, this moiety enables highly selective interactions with a diverse array of biological targets, ranging from central nervous system (CNS) receptors to oncology targets.

This guide deconstructs the structural architecture, target landscape, and synthetic methodologies of 4-hydroxypiperidines, providing actionable insights for drug development professionals.

The fundamental structure of a 4-hydroxypiperidine consists of a six-membered saturated nitrogen heterocycle (piperidine) substituted at the 4-position with a hydroxyl group, and frequently, an aryl or alkyl group 1. The pharmacological versatility of this scaffold stems from three distinct interaction vectors:

  • The Basic Nitrogen (N1): With a pKa typically between 9.0 and 10.0, the piperidine nitrogen is predominantly protonated at physiological pH. This enables the formation of critical electrostatic salt bridges with conserved acidic residues (such as Aspartate or Glutamate) within receptor binding pockets [[2]]().

  • The 4-Hydroxyl Group (-OH): Positioned equatorially or axially depending on the substituent bulk, the hydroxyl group acts as both a hydrogen bond donor and acceptor, often anchoring the molecule to polar residues (e.g., Tyrosine or Histidine) to stabilize the ligand-receptor complex.

  • The 4-Substituent (e.g., Aryl Group): The inclusion of a 4-aryl group (creating a 4-aryl-4-hydroxypiperidine) projects a lipophilic surface that engages in π−π stacking and van der Waals dispersion forces within hydrophobic sub-pockets 1.

Pharmacophore Core 4-Hydroxypiperidine Scaffold N1 Basic Nitrogen (N1) pKa ~9.5 Core->N1 OH 4-Hydroxyl Group (-OH) Core->OH Aryl 4-Aryl Substituent (e.g., 4-chlorophenyl) Core->Aryl TargetN Salt Bridge (e.g., Asp147/Asp114) N1->TargetN Electrostatic TargetOH Hydrogen Bonding (Donor/Acceptor) OH->TargetOH Dipole-Dipole TargetAryl Hydrophobic Pocket (π-π stacking) Aryl->TargetAryl Dispersion

Logical mapping of the 4-hydroxypiperidine pharmacophore to receptor interactions.

Target Landscape and Structure-Activity Relationship (SAR)

The spatial arrangement of the 4-hydroxypiperidine core mimics endogenous neurotransmitter motifs, making it a highly effective ligand for several critical therapeutic targets.

Dopamine (D2/D4) and Sigma-1 ( σ1​ ) Receptors

The 4-(4-chlorophenyl)-4-hydroxypiperidine moiety is famously utilized in the typical antipsychotic Haloperidol , which acts as a potent antagonist at the Dopamine D2 receptor 3. The basic nitrogen interacts with Asp114, while the chlorophenyl group occupies a deep hydrophobic pocket.

Recent crystallographic data reveals a profound SAR overlap between the Dopamine D4 receptor and the Sigma-1 ( σ1​ ) receptor. Both receptors utilize a conserved acidic residue ( σ1​ : Glu172; D4: Asp115) to anchor the basic piperidine nitrogen [[2]](). By modifying the N-substituent (e.g., incorporating an indazole moiety), researchers can drastically shift selectivity away from D4 and toward σ1​ , which is implicated in neuropathic pain and Alzheimer's disease.

Table 1: SAR Divergence of 4-Hydroxypiperidine Derivatives (Sigma-1 vs. D4) | Compound Modification (N-Substituent) | σ1​ Binding Affinity ( Ki​ , nM) | D4 Binding Affinity ( Ki​ , nM) | Selectivity Ratio ( σ1​ :D4) | | :--- | :--- | :--- | :--- | | Indazole analog (12a) | 1.2 | 860 | > 700 | | Trifluoromethyl indazole (12c) | 0.7 | ~ 580 | 829 | | Methylated benzimidazole (13a-c) | ~ 1.5 | < 100 | Poor (Loss of selectivity) | Data synthesized from competitive inhibition assays utilizing [3H]Pentazocine for σ1​ and[3H]N-methylspiperone for D4 2.

Mu-Opioid Receptors (MOR)

4-Aryl-4-hydroxypiperidines are foundational to peripheral and central opioid modulators. Loperamide , a widely used antidiarrheal, contains a 4-(4-chlorophenyl)-4-hydroxypiperidine group 4. While it is a potent μ -opioid receptor agonist, its high lipophilicity and status as a P-glycoprotein efflux pump substrate prevent it from crossing the blood-brain barrier, cleanly isolating its pharmacological effect to the enteric nervous system 5.

Oncology and Dual-Targeting Ligands

Beyond CNS applications, the 4-hydroxypiperidine ring is utilized as a rigid spacer in allosteric inhibitors of glutaminase (GAC), such as UPGL00019, to suppress cancer cell growth by stabilizing the inactive tetrameric form of the protein 6. Additionally, it serves as a core motif in designing dual-targeting ligands for Histamine H3 receptors and cholinesterases in Alzheimer's disease research 7.

Synthetic Methodology: Generating the 4-Aryl-4-Hydroxypiperidine Core

To harness this pharmacophore, chemists frequently synthesize derivatives starting from N-Boc-4-piperidone. The following protocol outlines a self-validating system for the synthesis of a 4-aryl-4-hydroxypiperidine via Grignard addition.

Step-by-Step Experimental Protocol

1. Preparation of the Grignard Reagent (or use of commercial reagent)

  • Action: In an oven-dried, argon-purged flask, add magnesium turnings (1.2 eq) and a crystal of iodine. Slowly add 4-chlorobromobenzene (1.1 eq) dissolved in anhydrous THF.

  • Causality: Anhydrous conditions are critical. Any moisture will prematurely protonate the Grignard reagent, yielding the inactive alkane (chlorobenzene) and halting the nucleophilic addition.

2. Nucleophilic Addition

  • Action: Cool a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0 °C. Dropwise, add the prepared 4-chlorophenylmagnesium bromide solution over 30 minutes. Stir for 2 hours at room temperature.

  • Causality: The N-Boc protecting group is mandatory 8. If a free secondary amine were present, the strongly basic Grignard reagent would deprotonate the amine, forming an insoluble magnesium amide complex and quenching the reaction.

3. Reaction Quenching and Extraction

  • Action: Quench the reaction strictly at 0 °C with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: NH4​Cl provides a mildly acidic quench. Using strong acids (like HCl) at this stage risks the acid-catalyzed dehydration of the newly formed tertiary alcohol into a tetrahydropyridine derivative.

4. Boc-Deprotection

  • Action: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 eq) at 0 °C. Stir for 2 hours at room temperature. Concentrate, neutralize with saturated NaHCO3​ , and extract to yield the free 4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an isobutylene-liberating mechanism without disturbing the tertiary alcohol or the aryl ring.

SyntheticWorkflow Start N-Boc-4-piperidone (Starting Material) Grignard Grignard Addition (ArMgBr, THF, 0°C) Start->Grignard Nucleophilic Attack Quench Aqueous Quench (Sat. NH4Cl) Grignard->Quench Prevent Dehydration Extract Extraction & Drying (EtOAc, Na2SO4) Quench->Extract Isolate Intermediate Deprotect Boc Deprotection (TFA / DCM, rt) Extract->Deprotect Remove N-Protecting Group Product 4-Aryl-4-hydroxypiperidine (Final Product) Deprotect->Product Yield Free Amine

Step-by-step synthetic workflow for 4-aryl-4-hydroxypiperidine derivatives.

Conclusion

The 4-hydroxypiperidine motif is far more than a simple structural linker; it is a highly active, conformationally precise pharmacophore. By understanding the specific causality of its binding mechanics—electrostatic anchoring via the basic nitrogen, dipole interactions via the hydroxyl, and dispersion forces via the 4-substituent—drug development professionals can rationally design highly selective ligands for complex targets like the Sigma-1 and Mu-opioid receptors.

References

  • ChemRxiv. "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." ChemRxiv. Available at:[Link]

  • mzCloud. "Haloperidol Mass Spectral Data." mzCloud. Available at:[Link]

  • USP-NF. "Loperamide Hydrochloride Type of Posting." USP-NF. Available at:[Link]

  • PubMed Central (PMC). "GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency." NIH. Available at: [Link]

  • PubMed Central (PMC). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Guide: HPLC and GC-MS Methodologies for the Characterization of 1-(4-Bromobenzyl)piperidin-4-ol

Executive Summary 1-(4-Bromobenzyl)piperidin-4-ol (Molecular Formula: C₁₂H₁₆BrNO; MW: 270.17 g/mol ) is a critical halogenated heterocyclic intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromobenzyl)piperidin-4-ol (Molecular Formula: C₁₂H₁₆BrNO; MW: 270.17 g/mol ) is a critical halogenated heterocyclic intermediate frequently utilized in the synthesis of neuroactive pharmaceuticals and antihistamine derivatives. The compound presents unique analytical challenges due to its basic piperidine nitrogen, a polar hydroxyl group, and a heavy bromine atom. This application note provides field-proven, self-validating protocols for High-Performance Liquid Chromatography (HPLC) purity analysis and Gas Chromatography-Mass Spectrometry (GC-MS) structural characterization, engineered specifically to overcome peak tailing and thermal degradation.

Physicochemical Profiling & Analytical Rationale

To design an effective analytical method, the physicochemical properties of the analyte must dictate the instrumental parameters:

  • The Piperidine Nitrogen : The tertiary amine in the piperidine ring is highly basic. At a neutral pH, it interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing[1].

  • The Hydroxyl Group : The -OH group at the C4 position facilitates hydrogen bonding. While this is manageable in LC, it causes adsorption in the GC inlet, necessitating chemical derivatization prior to GC-MS analysis[2].

  • The Bromobenzyl Chromophore : The aromatic ring provides a strong UV chromophore, making UV/DAD detection highly sensitive at 254 nm, a standard wavelength for benzylpiperidine derivatives[3].

HPLC-UV/DAD Method Development

Chromatographic Rationale

To achieve a Gaussian peak shape for 1-(4-Bromobenzyl)piperidin-4-ol, the method utilizes a low-silanol, end-capped C18 column or a mixed-mode reversed-phase column[1]. The mobile phase is acidified with 0.1% Formic Acid (FA) to drive the mobile phase pH below 3.0. This ensures the piperidine nitrogen is fully protonated, preventing secondary ion-exchange interactions with the stationary phase[1]. Formic acid is selected over phosphate buffers to maintain mass-spectrometry (LC-MS) compatibility if downstream orthogonal testing is required[1].

Step-by-Step HPLC Protocol

Reagents & Materials:

  • Stationary Phase : End-capped C18 or Newcrom R1 (150 mm × 4.6 mm, 3 µm particle size)[1].

  • Mobile Phase A : HPLC-Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B : HPLC-Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Diluent : Water:Acetonitrile (50:50, v/v).

Sample Preparation:

  • Accurately weigh 10.0 mg of 1-(4-Bromobenzyl)piperidin-4-ol reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in 5 mL of diluent using sonication for 5 minutes.

  • Bring to volume with diluent to yield a 1.0 mg/mL stock solution.

  • Dilute 1.0 mL of the stock solution to 10 mL to prepare a 100 µg/mL working standard. Filter through a 0.22 µm PTFE syringe filter.

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Profile
0.01.09010Isocratic Hold
2.01.09010Gradient Start
12.01.01090Linear Ramp
15.01.01090High Organic Wash
15.11.09010Re-equilibration
20.01.09010End of Run
System Suitability & Validation Criteria

A self-validating protocol requires rigorous system suitability testing (SST) prior to sample analysis. Inject the blank (diluent) to ensure no baseline interference, followed by six replicate injections of the 100 µg/mL working standard[3].

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaScientific Justification
Retention Time RSD ≤ 1.0%Ensures pump stability and proper column equilibration.
Peak Area RSD ≤ 2.0%Validates autosampler precision and injection reproducibility.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and optimal mass transfer.

GC-MS Structural Profiling & Derivatization

Rationale for Silylation

While the benzylpiperidine core is relatively volatile, the free hydroxyl group on the piperidine ring is prone to thermal degradation and adsorption in the GC inlet[2]. Derivatization via silylation converts the hydroxyl group into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, significantly enhancing thermal stability, volatility, and peak sharpness[4].

Step-by-Step GC-MS Protocol

Derivatization Procedure:

  • Transfer 1.0 mg of 1-(4-Bromobenzyl)piperidin-4-ol into a 2 mL glass GC autosampler vial.

  • Add 500 µL of anhydrous Pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane).

  • Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a dry block heater.

  • Allow the sample to cool to room temperature before injection.

Table 3: GC-MS Operating Parameters

ParameterSetting / Value
Column HP-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film)[2]
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250°C
Oven Program 90°C (hold 1 min) ➔ 15°C/min to 280°C (hold 5 min)[2]
Ionization Mode Electron Impact (EI), 70 eV
Mass Range (m/z) 50 to 450 amu
Fragmentation Pathway Analysis

Understanding the EI fragmentation of the TMS-derivatized analyte (Nominal Mass: 341/343 m/z due to ⁷⁹Br/⁸¹Br isotopes) is crucial for structural confirmation:

  • Molecular Ion [M]⁺ : Weak but visible molecular ion clusters at m/z 341 and 343 (1:1 ratio, characteristic of a single bromine atom).

  • Bromotropylium Ion (m/z 169/171) : Cleavage of the benzyl-nitrogen bond yields the highly stable 4-bromotropylium cation. This is typically the base peak (100% abundance) in halogenated benzyl compounds.

  • Piperidine-TMS Ion (m/z 172) : Alpha cleavage retaining the silylated piperidine ring (C₈H₁₈NOSi⁺).

Workflow Visualizations

To synthesize the methodologies, the following logical flowcharts map the causality of the HPLC method development and the GC-MS derivatization pathways.

HPLC_Method A 1-(4-Bromobenzyl)piperidin-4-ol Sample Prep B Mobile Phase: 0.1% FA (Protonates Amine) A->B C RP-HPLC Separation (C18, Low Silanol) B->C D UV Detection (254 nm Chromophore) C->D E Peak Integration & System Suitability D->E

Fig 1. HPLC method development workflow highlighting amine protonation and UV detection.

GCMS_Deriv S1 Analyte (m/z 269/271) Free Hydroxyl S2 BSTFA + 1% TMCS (Silylation) S1->S2 Heat 60°C S3 TMS-Ether Derivative (m/z 341/343) S2->S3 S4 EI Ionization (70 eV) S3->S4 S5 Bromotropylium Ion (m/z 169/171) S4->S5 Benzyl Cleavage S6 Piperidine-TMS Ion (m/z 172) S4->S6 Alpha Cleavage

Fig 2. GC-MS silylation derivatization and primary electron impact (EI) fragmentation pathways.

References

  • SIELC Technologies. Separation of 1-Benzylpiperidine-4-carbaldehyde on Newcrom R1 HPLC column.1

  • BenchChem. Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.3

  • Google Patents (USRE41315E1). Modulators of dopamine neurotransmission (GC-MS Analysis of Piperidine derivatives).2

  • Semantic Scholar. Physiochemical Quality, Microbial Diversity, and Volatile Components of Monascus-Fermented Hairtail Surimi (HS-SPME-GC/MS of Piperidine-4-ol).4

Sources

Application

Application Note: Harnessing 1-(4-Bromobenzyl)piperidin-4-ol for Accelerated Drug Discovery via Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the efficient construction of focused compound libraries. This application note provides a detailed guide to leveraging the versatile building block, 1-(4-Bromobenzyl)piperidin-4-ol , in parallel synthesis campaigns. We present field-proven, step-by-step protocols for two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These protocols are specifically tailored for a 96-well plate format, facilitating high-throughput diversification of the 1-(4-Bromobenzyl)piperidin-4-ol scaffold. Furthermore, we detail the subsequent high-throughput purification and analytical workflows essential for ensuring the integrity and quality of the resulting compound libraries.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its saturated, three-dimensional nature provides an excellent framework for presenting substituents in defined spatial orientations, which is crucial for optimizing interactions with biological targets. The specific building block, 1-(4-Bromobenzyl)piperidin-4-ol, offers three key points of diversity:

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling reactions.

  • The Piperidine Nitrogen: Can be engaged in various functionalization reactions.

  • The Hydroxyl Group: Allows for esterification, etherification, or other modifications.

This inherent versatility makes it an ideal starting point for the creation of compound libraries with significant structural and functional diversity. This guide will focus on the derivatization at the aryl bromide position, a common and highly effective strategy for exploring the chemical space around this scaffold.

Core Applications in Parallel Synthesis

We will detail two primary applications of 1-(4-Bromobenzyl)piperidin-4-ol in a parallel synthesis format: Suzuki-Miyaura cross-coupling for the generation of biaryl derivatives and Buchwald-Hartwig amination for the synthesis of N-aryl piperidines. These reactions are well-suited for parallel synthesis due to their broad substrate scope, high functional group tolerance, and generally robust nature.[2][3]

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of a wide array of biaryl compounds.[4] In the context of our core scaffold, this reaction allows for the coupling of various aryl and heteroaryl boronic acids to the 4-bromobenzyl moiety.

Reaction Scheme:

The following workflow is designed for a 96-well deep-well plate format.

Suzuki_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dispense 1-(4-Bromobenzyl)piperidin-4-ol (Stock Solution in Dioxane) C Add Pd Catalyst/Ligand Solution A->C B Dispense Array of Boronic Acids (Stock Solutions in Dioxane/MeOH) B->C D Add Aqueous Base Solution C->D E Seal Plate D->E F Heat & Stir (e.g., 80-100 °C, 12-18 h) E->F G Quench & Dilute F->G H High-Throughput Purification (e.g., Prep-HPLC-MS) G->H I Analyze & Store H->I

Caption: Parallel Suzuki-Miyaura workflow.

Materials and Reagents:

ReagentAmount per WellMolar Equiv.Notes
1-(4-Bromobenzyl)piperidin-4-ol27.0 mg (0.1 mmol)1.0Prepare a stock solution (e.g., 0.2 M in 1,4-dioxane).
Arylboronic Acid0.12 mmol1.2Prepare an array of stock solutions (e.g., 0.24 M).
PdCl₂(dppf)1.6 mg (0.002 mmol)0.02Prepare a stock solution with the base.
K₂CO₃41.5 mg (0.3 mmol)3.0Prepare an aqueous stock solution (e.g., 2 M).
1,4-Dioxane0.5 mL-Anhydrous, degassed.
Water0.15 mL-Degassed.

Procedure:

  • Plate Preparation: Into each well of a 96-well deep-well plate, dispense 0.5 mL of the 1-(4-Bromobenzyl)piperidin-4-ol stock solution.

  • Boronic Acid Addition: Dispense 0.5 mL of each unique arylboronic acid stock solution into the corresponding wells.

  • Catalyst and Base Addition: Prepare a combined catalyst/base solution. Add the PdCl₂(dppf) to the aqueous K₂CO₃ solution. Dispense the required volume of this suspension into each well.

  • Reaction: Seal the plate with a pierceable, solvent-resistant cap mat. Place the plate on a heating block with orbital shaking at 90 °C for 16 hours.

  • Workup (Quench): After cooling to room temperature, add 1 mL of water to each well.

  • Extraction: Add 1 mL of ethyl acetate to each well, seal, and shake vigorously. Centrifuge the plate to separate the layers.

  • Sample Preparation for Purification: Transfer the organic layer to a new 96-well plate for solvent evaporation and subsequent purification.

Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl halides.[5][6] This reaction enables the synthesis of libraries of N-aryl piperidines, which are prevalent motifs in centrally active drugs.

Reaction Scheme:

The workflow is analogous to the Suzuki-Miyaura coupling, with the primary difference being the coupling partners and catalyst system.

Buchwald_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dispense 1-(4-Bromobenzyl)piperidin-4-ol (Stock Solution in Toluene) C Add Pd Catalyst/Ligand Solution A->C B Dispense Array of Amines (Stock Solutions in Toluene) B->C D Add Base Solution C->D E Seal Plate & Purge with N2/Ar D->E F Heat & Stir (e.g., 100-110 °C, 18-24 h) E->F G Cool & Filter F->G H High-Throughput Purification (e.g., Prep-HPLC-MS) G->H I Analyze & Store H->I

Caption: Parallel Buchwald-Hartwig workflow.

Materials and Reagents:

ReagentAmount per WellMolar Equiv.Notes
1-(4-Bromobenzyl)piperidin-4-ol27.0 mg (0.1 mmol)1.0Prepare a stock solution (e.g., 0.2 M in Toluene).
Amine0.12 mmol1.2Prepare an array of stock solutions (e.g., 0.24 M in Toluene).
Pd₂(dba)₃1.8 mg (0.002 mmol)0.02Handle in a glovebox.
XPhos1.9 mg (0.004 mmol)0.04Handle in a glovebox.
Sodium tert-butoxide (NaOtBu)13.5 mg (0.14 mmol)1.4Handle in a glovebox.
Toluene1.0 mL-Anhydrous, degassed.

Procedure:

  • Plate and Reagent Preparation (in a glovebox): To each well of a 96-well deep-well plate, add the solid NaOtBu, Pd₂(dba)₃, and XPhos.

  • Substrate Addition: Dispense 0.5 mL of the 1-(4-Bromobenzyl)piperidin-4-ol stock solution into each well.

  • Amine Addition: Dispense 0.5 mL of each unique amine stock solution into the corresponding wells.

  • Reaction: Seal the plate with a pierceable, solvent-resistant cap mat. Remove the plate from the glovebox and place it on a heating block with orbital shaking at 110 °C for 20 hours.

  • Workup: After cooling to room temperature, add 1 mL of water to each well.

  • Filtration: Filter the contents of each well through a pad of Celite® into a new 96-well plate to remove the palladium catalyst and inorganic salts.

  • Sample Preparation for Purification: Evaporate the solvent from the filtrate and prepare the samples for purification.

High-Throughput Purification

The purification of compound libraries is a critical step to ensure the quality of biological screening data.[5] For libraries synthesized in parallel, high-throughput purification techniques are essential.

Preparative HPLC-MS

Mass-directed preparative High-Performance Liquid Chromatography (HPLC-MS) is the gold standard for purifying diverse compound libraries.[7][8]

  • Principle: The crude product from each well is injected onto a preparative HPLC column. The eluent is monitored by a mass spectrometer, which triggers fraction collection only when the mass-to-charge ratio (m/z) of the target compound is detected.

  • Workflow:

    • The crude product from each well is dissolved in a suitable solvent (e.g., DMSO/methanol).

    • Samples are injected sequentially onto the preparative HPLC-MS system.

    • The system automatically collects the fractions containing the purified product into a new 96-well plate.

    • The solvent is removed from the collected fractions by lyophilization or centrifugal evaporation.

Solid-Phase Extraction (SPE)

For less complex reaction mixtures or to remove specific types of impurities (e.g., excess reagents), Solid-Phase Extraction (SPE) can be a rapid and efficient purification method.[9][10]

  • Principle: The crude reaction mixture is passed through a cartridge containing a solid sorbent. The target compound is either retained on the sorbent while impurities are washed away (and then eluted with a stronger solvent) or it passes through while impurities are retained.

  • Application: Scavenger resins can be used in an SPE format to remove unreacted starting materials or reagents. For example, an isocyanate resin could be used to scavenge unreacted primary or secondary amines from the Buchwald-Hartwig reaction.

Library Analysis and Quality Control

Ensuring the identity and purity of the compounds in a library is crucial. A standard analytical workflow involves LC-MS and, for select compounds, NMR.

  • LC-MS Analysis: Each purified compound is analyzed by analytical LC-MS to confirm its identity (by mass) and to determine its purity (by UV or other detectors). This process is typically automated, with software that integrates the chromatograms and provides a purity assessment for each compound in the 96-well plate.[3]

  • ¹H NMR: For hit compounds from a biological screen or a representative subset of the library, ¹H NMR spectroscopy is used to confirm the structure. Automated systems with sample changers can handle the analysis of compounds in 96-well plate format.

Conclusion

1-(4-Bromobenzyl)piperidin-4-ol is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. The robust and scalable Suzuki-Miyaura and Buchwald-Hartwig protocols detailed in this note provide a clear pathway for researchers to rapidly generate libraries of novel biaryl and N-aryl piperidine derivatives. When coupled with modern high-throughput purification and analytical techniques, this approach significantly accelerates the design-make-test-analyze cycle in drug discovery, ultimately increasing the probability of identifying promising new lead compounds.

References

  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science. Available at: [Link]

  • Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. Available at: [Link]

  • Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

  • Preparative high-performance liquid chromatography-mass spectrometry for the high-throughput purification of combinatorial libraries. PubMed. Available at: [Link]

  • Fully automated peptide synthesis. A) Synthesis using 20% piperidine in DMF for deprotection... ResearchGate. Available at: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PMC. Available at: [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Available at: [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. ResearchGate. Available at: [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Parallel purification of microscale libraries via automated solid phase extraction. PubMed. Available at: [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]

  • Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library. PMC. Available at: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. Available at: [Link]

  • Automated analysis of proton NMR spectra from combinatorial rapid parallel synthesis using self-organizing maps. PubMed. Available at: [Link]

  • High-throughput purification of compound libraries. PubMed. Available at: [Link]

  • High Throughput Mass-Directed Purification of Drug Discovery Compounds. Waters. Available at: [Link]

  • What is High-Throughput Purification? Virscidian. Available at: [Link]

  • Microscale Automated High-Throughput Purification of Libraries. Virscidian. Available at: [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

  • NMR-Based Structure Characterization. Max-Planck-Gesellschaft. Available at: [Link]

  • NMR spectroscopy in drug discovery: Tools for combinatorial chemistry, natural products, and metabolism research. ResearchGate. Available at: [Link]

Sources

Method

experimental setup for scaling up 1-(4-Bromobenzyl)piperidin-4-ol synthesis

Title: Experimental Setup for Scaling Up 1-(4-Bromobenzyl)piperidin-4-ol Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summary 1-(4-Bromobenzyl)piperidin-4-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Experimental Setup for Scaling Up 1-(4-Bromobenzyl)piperidin-4-ol Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

1-(4-Bromobenzyl)piperidin-4-ol is a highly versatile bifunctional building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly dopamine and opioid receptor antagonists [1]. Transitioning its synthesis from a discovery bench scale to a pilot plant (e.g., 1 kg scale) requires rigorous management of reaction exotherms, chemoselectivity, and downstream processing. This application note details a robust, chromatography-free protocol for the N-alkylation of piperidin-4-ol with 4-bromobenzyl bromide, engineered for high yield and operational safety.

Mechanistic Rationale & Chemoselectivity

The core transformation relies on a bimolecular nucleophilic substitution (SN2). Piperidin-4-ol possesses two potential nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H). Under mildly basic conditions, N-alkylation is overwhelmingly favored[2]. The nitrogen atom is less electronegative and more polarizable than oxygen, rendering it a superior nucleophile.

We utilize anhydrous potassium carbonate (K2CO3) as the base. As a weak, heterogeneous base, K2CO3 efficiently neutralizes the generated hydrobromic acid (HBr) to drive the reaction forward, but it is not strong enough to deprotonate the hydroxyl group. This thermodynamic boundary effectively suppresses competitive O-alkylation or etherification, ensuring high chemoselectivity.

Mechanism N1 Piperidin-4-ol (Nucleophile) N3 SN2 Transition State [N---C---Br]‡ N1->N3 Nucleophilic Attack N2 4-Bromobenzyl Bromide (Electrophile) N2->N3 Nucleophilic Attack N4 Protonated Intermediate [R2NH-CH2Ar]+ N3->N4 Bromide Leaving N6 1-(4-Bromobenzyl)piperidin-4-ol (Target Molecule) N4->N6 Deprotonation N5 K2CO3 (Base) Proton Abstraction N5->N4 Extracts H+

Fig 1. SN2 mechanistic pathway for the highly chemoselective N-alkylation of piperidin-4-ol.

Scale-Up Engineering & Thermodynamics

To ensure the protocol is a self-validating and scalable system, several engineering choices must be made:

  • Solvent Selection: Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It accelerates the SN2 pathway by leaving the nucleophile relatively unsolvated. Crucially for scale-up, MeCN allows for the direct filtration of inorganic salts (KBr and unreacted K2CO3) post-reaction, eliminating the need for complex aqueous extractions in the primary reactor [3].

  • Exotherm Control: The reaction between the highly electrophilic benzylic bromide and the amine is exothermic. On a 1 kg scale, bulk addition can lead to thermal runaway, promoting bis-alkylation (quaternary ammonium salt formation). Controlled, dropwise addition of the electrophile at temperatures below 30°C is mandatory.

  • Agitation: Because K2CO3 is insoluble in MeCN, robust overhead stirring (e.g., via a pitched-blade turbine) is required to ensure sufficient mass transfer between the solid base and the liquid phase.

Workflow A 1. Reagent Charging Piperidin-4-ol + K2CO3 in MeCN B 2. Controlled Addition 4-Bromobenzyl Bromide (T < 30°C) A->B C 3. Maturation (45°C, 12h) B->C D 4. Filtration (Remove KBr/K2CO3) C->D E 5. Aqueous Workup (EtOAc / H2O) D->E F 6. Crystallization (EtOAc / Heptane) E->F G Pure Product 1-(4-Bromobenzyl) piperidin-4-ol F->G

Fig 2. Scalable synthetic workflow for 1-(4-Bromobenzyl)piperidin-4-ol.

Materials & Equipment Setup

  • Reactor: 10 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal thermocouple, reflux condenser, and a 2 L pressure-equalizing addition funnel.

  • Reagents:

    • Piperidin-4-ol (1.0 eq, 1.00 kg, 9.89 mol)

    • 4-Bromobenzyl bromide (1.05 eq, 2.59 kg, 10.38 mol)

    • Potassium carbonate, anhydrous, 325 mesh (2.0 eq, 2.73 kg, 19.78 mol)

    • Acetonitrile, HPLC grade (10 L)

    • Ethyl Acetate (EtOAc) and Heptane (for extraction/crystallization)

Step-by-Step Protocol (1 kg Scale)

Phase 1: Preparation & Initiation

  • Purge the 10 L jacketed reactor with dry nitrogen for 15 minutes to displace atmospheric moisture.

  • Charge the reactor with Piperidin-4-ol (1.00 kg) and anhydrous K2CO3 (2.73 kg).

  • Add 7 L of Acetonitrile (MeCN). Initiate overhead stirring at 250 RPM.

  • Set the jacket temperature to maintain the internal reaction mass at 20°C–25°C.

Phase 2: Electrophile Addition 5. Dissolve 4-Bromobenzyl bromide (2.59 kg) in 3 L of MeCN and transfer to the addition funnel. 6. Begin dropwise addition of the 4-bromobenzyl bromide solution over 2–3 hours. Monitor the internal thermocouple; adjust the addition rate and jacket cooling to ensure the internal temperature does not exceed 30°C. (Note: Strict thermal control prevents the formation of quaternary ammonium impurities).

Phase 3: Maturation & Completion 7. Once addition is complete, increase the jacket temperature to heat the reaction mixture to 45°C. 8. Maintain agitation at 45°C for 12 hours. 9. Monitor reaction progress via HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction is deemed complete when unreacted piperidin-4-ol is < 1% by area.

Phase 4: Workup & Chromatography-Free Isolation 10. Cool the reactor to 20°C. 11. Discharge the suspension through a sintered glass Nutsche filter to remove K2CO3 and KBr salts. Wash the filter cake with 2 L of fresh MeCN. 12. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40°C, 100 mbar) to yield a crude viscous oil. 13. Partition the crude oil between EtOAc (8 L) and Deionized Water (4 L). Stir vigorously for 15 minutes, then allow phase separation. 14. Isolate the organic (upper) layer. Wash sequentially with saturated aqueous NaHCO3 (2 L) and Brine (2 L). 15. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to approximately 2.5 L. 16. Crystallization: Heat the concentrated EtOAc solution to 60°C. Slowly add Heptane (approx. 5 L) until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then chill to 0°C–5°C for 4 hours to maximize precipitation. 17. Filter the resulting white crystalline solid, wash with cold Heptane (1 L), and dry in a vacuum oven at 40°C for 24 hours.

Analytical Validation & Data Presentation

To ensure the integrity of the self-validating system, the isolated product must meet strict release specifications. Table 1 summarizes the expected quantitative analytical data for pure 1-(4-Bromobenzyl)piperidin-4-ol.

Analytical TechniqueParameter / SpecificationExpected Result / Assignment
HPLC (Purity) Area % (UV at 220 nm)≥ 98.5%
LC-MS (ESI+) [M+H]+m/z 270.0 (79Br) and 272.0 (81Br), 1:1 ratio
1H NMR (400 MHz, CDCl3) Benzylic CH2 (singlet)δ 3.45 ppm (2H, s)
1H NMR (400 MHz, CDCl3) Aromatic Protons (AB quartet)δ 7.42 (2H, d), 7.18 (2H, d) ppm
1H NMR (400 MHz, CDCl3) Piperidine CH-O (multiplet)δ 3.70 (1H, m) ppm
Melting Point Capillary method76°C – 78°C
Karl Fischer Water content≤ 0.5% w/w

Table 1: Release specifications and analytical characterization for 1-(4-Bromobenzyl)piperidin-4-ol.

References

  • Todd, Richard Dunn. "The Regioselective 3-Alkylation of Piperidine". Old Dominion University Digital Commons, 1982. URL: [Link]

  • ResearchGate Community. "Procedure for N-alkylation of Piperidine". ResearchGate, 2017. URL: [Link]

Sources

Application

Application Note: Developing Advanced Cell-Based Assays for Piperidinol-Derived Antimycobacterial Compounds

Pharmacological Context & Rationale The rising global threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis, alongside non-tuberculous mycobacteria (NTM) such as M. abscessus...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

The rising global threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis, alongside non-tuberculous mycobacteria (NTM) such as M. abscessus, necessitates the discovery of novel chemical scaffolds. Piperidinol derivatives (e.g., PIPD1) have recently emerged as a highly potent class of antimycobacterial agents[1].

Unlike traditional first-line drugs, piperidinols exhibit a unique, dual-target mechanism of action:

  • MmpL3 Inhibition: They block the inner membrane-associated mycolic acid flippase (MmpL3), preventing the transport of trehalose monomycolate (TMM) and thereby abrogating cell wall biosynthesis[2].

  • NAT Inhibition: Certain piperidinol analogues act as prodrugs that covalently bind to and inhibit arylamine N-acetyltransferase (NAT), an enzyme strictly essential for mycobacterial survival inside host macrophages[3].

Because of this complex intracellular and membrane-bound pharmacology, standard biochemical assays are insufficient. Evaluating these compounds requires a robust suite of cell-based assays that can accurately model host-pathogen interactions, membrane penetration, and metabolic inhibition.

MoA Compound Piperidinol Derivative (e.g., PIPD1) MmpL3 MmpL3 Flippase Compound->MmpL3 Inhibits NAT Arylamine N-acetyltransferase (NAT) Compound->NAT Covalent Adduct TMM Blockade of TMM Transport MmpL3->TMM Prevents Survival Loss of Intracellular Survival NAT->Survival Impairs Death Mycobacterial Cell Death TMM->Death Survival->Death

Fig 1: Dual-target mechanism of piperidinol derivatives in mycobacterial species.

Experimental Design: The Causality Behind the Assays

To build a self-validating screening funnel for piperidinol compounds, experimental choices must be grounded in the pathogen's biology.

  • Resazurin Microtiter Assay (REMA) for MIC: Mycobacteria exhibit notoriously slow growth kinetics, making standard optical density (OD) readouts vulnerable to artifacts from compound precipitation or clumping. REMA relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells. This provides a highly sensitive, quantifiable readout for the Minimum Inhibitory Concentration (MIC) that directly correlates with cellular respiration[1].

  • Intracellular Macrophage Infection Model: Because the NAT enzyme is specifically upregulated and required for mycobacterial survival within the hostile environment of a macrophage, standard broth assays cannot capture this facet of a piperidinol's efficacy[3]. Utilizing RAW 264.7 murine macrophages forces the compound to demonstrate dual permeability (crossing both the mammalian cell membrane and the mycobacterial envelope) to clear intracellular bacilli.

  • Mammalian Cytotoxicity Profiling: A compound is only viable for drug development if it selectively targets the pathogen. Vero cells (monkey kidney epithelial cells) are used as a standard mammalian model to calculate the Selectivity Index (SI = IC 50​ / MIC). An SI > 10 is generally required to advance a piperidinol hit[1].

Step-by-Step Methodologies

Protocol A: REMA for MIC Determination (Self-Validating System)

This protocol ensures baseline efficacy against extracellular mycobacteria.

  • Preparation: Culture M. bovis BCG or M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until an OD 600​ of 0.6–0.8 is reached.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the piperidinol compounds (range: 64 µg/mL to 0.06 µg/mL) in 50 µL of 7H9 broth.

    • System Validation: Include a vehicle control (1% DMSO), a positive kill control (Rifampicin, 1 µg/mL), and a sterility control (media only).

  • Inoculation: Dilute the mycobacterial culture to 1×105 CFU/mL. Add 50 µL of this suspension to all wells (except the sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 5 days (for fast-growers like M. abscessus) or 7-14 days (for M. tuberculosis).

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Validation Check: The assay is considered valid only if the Z'-factor between the vehicle control and the Rifampicin control is ≥0.5 .

Protocol B: Intracellular Macrophage Infection Assay

This protocol isolates the compound's ability to engage intracellular targets like NAT.

  • Macrophage Seeding: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Infection: Infect the macrophages with mycobacteria at a Multiplicity of Infection (MOI) of 1:10 (macrophage:bacteria). Incubate for 4 hours to allow phagocytosis.

  • Extracellular Kill & Wash: Wash the wells three times with warm PBS. Add DMEM containing 50 µg/mL Amikacin for 1 hour to kill remaining extracellular bacteria. Wash twice more with PBS.

    • System Validation: Plate the final wash supernatant on 7H10 agar. Zero CFU growth validates that subsequent readouts are strictly intracellular.

  • Treatment: Apply piperidinol compounds at various concentrations (e.g., 1x, 5x, and 10x their established MIC). Incubate for 72 to 96 hours.

  • Lysis and Enumeration: Aspirate the media, wash once with PBS, and lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes. Serially dilute the lysates and plate on Middlebrook 7H10 agar. Count CFUs after 3-4 weeks.

Workflow Step1 Seed RAW 264.7 Macrophages Step2 Infect with Mycobacteria Step1->Step2 Step3 Wash & Add Piperidinols Step2->Step3 Step4 Incubate (72-96 hours) Step3->Step4 Step5 Lyse & Plate for CFU Step4->Step5

Fig 2: Workflow for the intracellular macrophage infection and CFU enumeration assay.

Protocol C: Mammalian Cytotoxicity Profiling
  • Seeding: Seed Vero cells at 1×104 cells/well in a 96-well plate in RPMI supplemented with 10% FBS.

  • Treatment: After 24 hours, add piperidinol compounds in a dose-response format (up to 100 µg/mL). Incubate for 72 hours.

  • Viability Readout: Add resazurin (as in Protocol A) or use an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate the IC 50​ using non-linear regression analysis[1].

Data Presentation & Interpretation

The successful development of a piperidinol lead requires synthesizing data across all three assays. Below is a representative data matrix demonstrating how candidate compounds are triaged based on these cell-based workflows.

Compound ClassTarget ProfileMIC (µg/mL)(M. tb H37Rv)IC 50​ (µg/mL)(Vero Cells)Selectivity Index (SI)(IC 50​ / MIC)Intracellular Efficacy(Log 10​ CFU Reduction)
PIPD1 (Lead) MmpL3 / NAT0.25> 50.0> 200-3.2
Analogue A MmpL3 biased1.0045.045-1.8
Analogue B NAT biased4.00> 50.0> 12.5-2.9
Rifampicin RNA Polymerase (Control)0.06> 100.0> 1600-4.5
DMSO Vehicle (Control)N/AN/AN/A0.0

Interpretation Insights: Notice that Analogue B has a relatively weak extracellular MIC (4.00 µg/mL) but demonstrates strong intracellular clearance (-2.9 Log 10​ reduction). This discrepancy is a hallmark of compounds that selectively target NAT, as the enzyme's essentiality is drastically amplified within the macrophage environment[3]. Relying solely on standard broth MICs would have resulted in the false rejection of a potent intracellular agent.

Sources

Method

Application Note: Exploiting 1-(4-Bromobenzyl)piperidin-4-ol in Fragment-Based Drug Design (FBDD)

Audience: Drug Discovery Scientists, Structural Biologists, and Medicinal Chemists Discipline: Biophysics, Structural Biology, and Synthetic Medicinal Chemistry Introduction & Structural Rationale Fragment-Based Drug Des...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Drug Discovery Scientists, Structural Biologists, and Medicinal Chemists Discipline: Biophysics, Structural Biology, and Synthetic Medicinal Chemistry

Introduction & Structural Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by focusing on low-molecular-weight compounds (<300 Da) that bind to targets with low affinity but high ligand efficiency (LE)[1]. Within the vast chemical space of fragment libraries, 1-(4-Bromobenzyl)piperidin-4-ol represents a highly versatile, privileged starting point for hit-to-lead campaigns.

The structural anatomy of this fragment provides a trifecta of pharmacological and synthetic advantages:

  • The N-Benzyl Piperidine Core: The piperidine ring acts as a bioisostere for piperazine, offering a basic nitrogen capable of forming critical salt bridges or cation- π interactions with target residues, while the benzyl group provides lipophilicity for hydrophobic pocket insertion[2][3].

  • The 4-Hydroxyl Group: This moiety acts as a highly directional hydrogen bond donor and acceptor, serving as a critical anchor point to establish initial target specificity.

  • The para-Bromo Substituent: The bromine atom serves a dual purpose. Biologically, it can participate in highly directional halogen bonding with protein backbone carbonyls or π -systems, often increasing binding affinity without significantly increasing desolvation penalties[4]. Synthetically, it acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid "fragment growing"[5].

This application note details the end-to-end protocols for screening, structurally validating, and chemically elaborating 1-(4-Bromobenzyl)piperidin-4-ol.

Experimental Workflows & Causality

Biophysical Screening: Surface Plasmon Resonance (SPR)

Because fragments typically exhibit weak binding affinities ( Kd​ in the μ M to mM range), traditional biochemical assays often yield false negatives. SPR is employed as the primary screening tool due to its sensitivity to low-molecular-weight analytes and real-time kinetic monitoring[6].

Protocol 1: SPR Steady-State Affinity Screening

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling provides a stable covalent linkage, essential for the extensive washing required in high-concentration fragment screening.

  • Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% (v/v) DMSO . Causality: Fragments like 1-(4-Bromobenzyl)piperidin-4-ol require DMSO for solubility at high concentrations (up to 1-2 mM). Strict DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index shifts that mask the subtle fragment binding signal.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series (from 2 mM down to 31.2 μ M) at a high flow rate of 50 μ L/min. Causality: High flow rates minimize mass transport limitations. Since fragments typically exhibit fast on/off rates, steady-state equilibrium is reached rapidly.

  • Data Analysis: Plot the equilibrium response ( Req​ ) against the analyte concentration to calculate the Kd​ using a 1:1 steady-state affinity model.

Structural Validation: X-ray Crystallography Soaking

Once binding is confirmed, determining the precise binding pose is mandatory for structure-guided elaboration. Halogenated fragments are uniquely advantageous here; the bromine atom provides a strong anomalous scattering signal, allowing for unambiguous identification of the fragment's orientation in the electron density map[7].

Protocol 2: High-Concentration Crystal Soaking

  • Crystal Preparation: Grow apo-protein crystals using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with 20-50 mM of 1-(4-Bromobenzyl)piperidin-4-ol and 5-10% DMSO.

  • Soaking: Transfer the apo-crystals into the soaking drop for 2 to 24 hours. Causality: The time must be optimized; too short yields low occupancy, while too long may dissolve the crystal due to the high organic solvent concentration.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen (using 20% glycerol as a cryoprotectant). Collect diffraction data at a synchrotron source. Pro-Tip: Collecting data near the bromine K-edge ( 0.92 Å) maximizes the anomalous difference signal, allowing you to easily locate the para-bromo position and orient the piperidin-4-ol ring accurately.

Caption: Fragment-Based Drug Design (FBDD) workflow from screening to elaboration.

Fragment Elaboration: Suzuki-Miyaura Cross-Coupling

With the binding pose confirmed, the para-bromo group is utilized as a synthetic vector to "grow" the fragment into adjacent sub-pockets[8]. The Suzuki-Miyaura coupling is the gold standard for this due to its functional group tolerance and the commercial availability of thousands of diverse boronic acids[5].

Protocol 3: Microscale Parallel Suzuki Coupling

  • Reaction Setup: In a 96-well reaction block, dispense 1-(4-Bromobenzyl)piperidin-4-ol (0.1 mmol) and a unique aryl/heteroaryl boronic acid (0.12 mmol) into each well.

  • Catalyst & Base: Add Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (0.3 mmol). Causality: Pd(dppf)Cl2​ is highly effective for coupling aryl bromides, and the bidentate dppf ligand prevents catalyst deactivation.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 1 mL). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex, which is required for the transmetalation step.

  • Execution: Seal the block and heat at 80°C for 12 hours under a nitrogen atmosphere. Filter through a Celite pad, concentrate, and purify via preparative HPLC.

Caption: Fragment growing strategy utilizing the para-bromo handle for Suzuki coupling.

Data Presentation: Tracking Hit-to-Lead Metrics

During fragment elaboration, it is critical to monitor not just absolute affinity ( Kd​ or IC50​ ), but also Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Adding heavy atoms to a fragment will almost always increase affinity, but if the LE drops significantly, the added mass is not forming productive interactions[9].

Table 1: Representative biophysical progression of 1-(4-Bromobenzyl)piperidin-4-ol during a fragment growing campaign.

Compound StageStructure / ModificationMW (Da)Heavy Atom Count (HAC) Kd​ ( μ M)Ligand Efficiency (LE)*LLE**
Initial Hit 1-(4-Bromobenzyl)piperidin-4-ol270.115450.00.321.8
Elaboration 1 Suzuki coupling (Phenyl addition)267.32025.00.312.5
Elaboration 2 Suzuki coupling (Pyridyl addition)268.3208.50.353.8
Lead Molecule Pyridyl + H-bond optimization310.4230.040.425.2

*LE = ( 1.37×pKd​ ) / HAC. A value > 0.3 is generally desired. **LLE = pKd​

  • cLogP. A value > 5 is targeted for lead compounds.

Conclusion

1-(4-Bromobenzyl)piperidin-4-ol is a textbook example of an ideal FBDD starting point. Its N-benzyl piperidine core provides a metabolically stable, privileged scaffold capable of diverse target engagement[2]. The strategic placement of the bromine atom not only facilitates crystallographic validation via anomalous scattering[7] but also serves as a direct vector for rapid chemical elaboration via Suzuki-Miyaura cross-coupling[5]. By rigorously monitoring ligand efficiency metrics during the growing phase, researchers can efficiently transform this weak-binding fragment into a potent, highly selective lead candidate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromobenzyl)piperidin-4-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(4-Bromobenzyl)piperidin-4-ol. We will move beyond simple procedural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(4-Bromobenzyl)piperidin-4-ol. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context. Our focus is on providing robust, self-validating protocols grounded in established chemical literature.

Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during the purification of 1-(4-Bromobenzyl)piperidin-4-ol and similar N-alkylated piperidine derivatives.

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The identity of byproducts is intrinsically linked to your synthetic method. The two most common routes to 1-(4-Bromobenzyl)piperidin-4-ol are direct Sₙ2 alkylation and reductive amination.

  • For Sₙ2 Alkylation (Piperidin-4-ol + 4-Bromobenzyl Bromide):

    • Unreacted Starting Materials: Piperidin-4-ol and 4-bromobenzyl bromide are the most common impurities.

    • Over-alkylation Product: While the secondary amine of piperidin-4-ol is nucleophilic, the resulting tertiary amine product can be further alkylated by 4-bromobenzyl bromide to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or at elevated temperatures.[1]

    • Base-Related Impurities: Salts formed from the base used to neutralize the HBr byproduct (e.g., K₂CO₃, Et₃N) are typically removed during aqueous work-up.

  • For Reductive Amination (Piperidin-4-ol + 4-Bromobenzaldehyde):

    • Unreacted Starting Materials: Piperidin-4-ol and 4-bromobenzaldehyde.

    • Incomplete Reduction: The intermediate iminium ion may persist if the reducing agent (e.g., sodium triacetoxyborohydride) is not sufficiently active or is quenched prematurely.[2]

    • Over-reduction Byproducts: Using an overly strong reducing agent could potentially reduce the benzaldehyde or the bromo-substituent, though this is less common with mild reagents like NaBH(OAc)₃.[3]

Q2: My TLC plate shows multiple spots. How should I approach the initial work-up to simplify the mixture before chromatography?

A2: An acid-base liquid-liquid extraction is the most effective initial purification step. This leverages the basicity of your tertiary amine product to separate it from neutral or acidic impurities.[4]

The principle is to selectively move your amine product between aqueous and organic phases by controlling the pH.[5]

  • Dissolve Crude Mixture: Dissolve your crude reaction residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Protonation): Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). Your basic amine product will become protonated (forming a hydrochloride salt) and move into the aqueous layer. Neutral impurities, such as unreacted 4-bromobenzyl bromide or 4-bromobenzaldehyde, will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This deprotonates the amine salt, regenerating the free base which will often precipitate or form an oil.

  • Back-Extraction: Extract the aqueous layer multiple times with fresh DCM or ethyl acetate. Your purified, deprotonated product will now move back into the organic phase.

  • Final Wash & Dry: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

This procedure significantly simplifies the mixture, making subsequent chromatographic purification more efficient.

Q3: When I run my silica gel column, my product spot on the TLC is streaking badly. What causes this and how can I fix it?

A3: This is a classic problem when purifying amines on standard silica gel.[7] Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). Your basic piperidine product interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing or streaking.[8]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent.[4]

    • Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column more cleanly.[4][8]

    • Ammonia: For very basic compounds, a solution of methanol containing ammonia might be used as part of the eluent system, often with DCM (e.g., 95:5:0.5 DCM/MeOH/NH₄OH).

  • Stationary Phase Modification:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing triethylamine before loading your sample.[4]

    • Use Basic Alumina: Neutral or basic alumina can be used as the stationary phase instead of silica gel to avoid the acidic interaction altogether.[4]

Q4: My product is an oil and I cannot get it to crystallize. How can I obtain a pure, solid product?

A4: It is common for freebase amines to be oils or low-melting solids. Converting the amine to a salt is a highly effective strategy to induce crystallization, as salts typically have higher melting points and form more ordered crystal lattices.[4]

Procedure for Salt Formation and Recrystallization:

  • Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of an acid, such as HCl in diethyl ether or acetic acid, dropwise while stirring.

  • The corresponding salt (e.g., hydrochloride) will often precipitate immediately. If not, you can try cooling the solution or adding a non-polar co-solvent (like hexane or heptane) to reduce solubility and promote precipitation.[9]

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The collected salt can then be further purified by recrystallization from a suitable solvent system, such as ethanol or a methanol/dichloromethane mixture.[10][11]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol assumes an initial acid-base work-up has been performed.

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. A common starting point for N-benzylated piperidines is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 Hexanes:EtOAc).

  • Eluent Preparation: Prepare your chosen eluent and add 0.5-1% (v/v) triethylamine (TEA) to suppress tailing.[4]

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the silica bed is stable and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM for better solubility). If the product is not very soluble, perform a "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent and TEA from the combined pure fractions using a rotary evaporator. Co-evaporation with a lower-boiling solvent may be necessary to completely remove the TEA (boiling point 89.5 °C).

Table 1: Example TLC Data for Purification Monitoring

CompoundEluent System (Hexane:EtOAc, 4:1 + 1% TEA)Expected Rf ValueTLC Visualization
4-Bromobenzyl Bromide4:1 Hex:EtOAc~0.8UV Active
Piperidin-4-ol4:1 Hex:EtOAc~0.1 (streaking)Stains with KMnO₄ or Ninhydrin (if primary/secondary amine)
1-(4-Bromobenzyl)piperidin-4-ol 4:1 Hex:EtOAc ~0.3 UV Active, stains with KMnO₄
Quaternary Salt4:1 Hex:EtOAc~0.0 (baseline)Stains with Dragendorff reagent
Protocol 2: Recrystallization via Salt Formation
  • Dissolution: Dissolve the purified 1-(4-Bromobenzyl)piperidin-4-ol (1.0 g) in diethyl ether (20 mL).

  • Acidification: Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt should form. Continue adding until no more precipitate is observed.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum to remove all residual solvent.

  • Recrystallization: Dissolve the hydrochloride salt in a minimal amount of boiling ethanol.[10][11] Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Process Visualization

A clear workflow is essential for reproducible results. The following diagrams illustrate the general purification strategy and a troubleshooting decision tree for column chromatography.

PurificationWorkflow crude Crude Reaction Mixture workup Acid-Base Extraction crude->workup neutral_waste Neutral/Acidic Byproducts (Waste) workup->neutral_waste Organic Layer amine_fraction Crude Amine Fraction workup->amine_fraction Basified Aq. Layer (Back-extracted) chromatography Column Chromatography amine_fraction->chromatography recrystallization Recrystallization (or Salt Formation) chromatography->recrystallization Oily Product pure_product Pure Product chromatography->pure_product Solid Product recrystallization->pure_product

Caption: General purification workflow for 1-(4-Bromobenzyl)piperidin-4-ol.

ChromatographyTroubleshooting start TLC shows tailing/streaking? solution1 Add 0.5-1% Triethylamine to the eluent. start->solution1 Yes solution2 Switch stationary phase to neutral alumina. start->solution2 Yes (Alternative) optimize Optimize eluent polarity (e.g., change Hex/EtOAc ratio). start->optimize No check Is separation improved? solution1->check solution2->check check->optimize No finish Proceed with column. check->finish Yes optimize->check

Caption: Troubleshooting logic for amine tailing in silica gel chromatography.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • Reddit discussion on Amine workup. (2024, March 12). r/Chempros. Available at: [Link]

  • Science Forums discussion on Amine purification. (2011, August 29). Chemistry - Science Forums. Available at: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]

  • Google Patents. (CN112645902A). Synthetic method of 1-(4-bromophenyl) piperidine.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available at: [Link]

  • Radboud Repository. Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Available at: [Link]

  • Organic Syntheses. Electrophilic Cyclization with N-Iodosuccinimide. Available at: [Link]

  • National Institutes of Health. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. Available at: [Link]

  • Royal Society of Chemistry. Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. Available at: [Link]

  • SIELC Technologies. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. Available at: [Link]

  • Arulraj, R. & N., K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • ResearchGate. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Available at: [Link]

  • ResearchGate. Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]

  • MDPI. An Update on the Synthesis of Pyrrolo[5][6]benzodiazepines. Available at: [Link]

  • National Institutes of Health. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? (2017, March 16). Available at: [Link]

Sources

Optimization

removing unreacted starting materials from 1-(4-Bromobenzyl)piperidin-4-ol

Welcome to the Technical Support Center. The synthesis of 1-(4-Bromobenzyl)piperidin-4-ol—whether via the N-alkylation of piperidin-4-ol with 4-bromobenzyl bromide or the reductive amination of 4-bromobenzaldehyde—freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(4-Bromobenzyl)piperidin-4-ol—whether via the N-alkylation of piperidin-4-ol with 4-bromobenzyl bromide or the reductive amination of 4-bromobenzaldehyde—frequently leaves unreacted starting materials that complicate downstream applications. Because the piperidine core is highly basic, traditional silica gel chromatography often results in severe streaking, poor resolution, and low recovery.

This guide provides a causality-driven approach to chemically separating these impurities using phase-partitioning and covalent solid-phase scavenging.

Purification Workflow

Purification Crude Crude Reaction Mixture (Product + Piperidin-4-ol + Alkylating Agent) AcidExt 1M HCl Extraction (Phase Separation) Crude->AcidExt Org1 Organic Phase (Neutral: 4-Bromobenzyl bromide) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) AcidExt->Aq1 Retain BaseExt Basification (pH 12) & DCM Extraction Aq1->BaseExt Aq2 Aqueous Phase (Salts & Trace Piperidin-4-ol) BaseExt->Aq2 Discard Org2 Organic Phase (Product + Trace Piperidin-4-ol) BaseExt->Org2 Retain Scavenger Isocyanate Scavenger Resin (Covalent Trapping) Org2->Scavenger Waste Resin-Bound Impurity (Filtered) Scavenger->Waste Filtration Pure Pure 1-(4-Bromobenzyl) piperidin-4-ol Scavenger->Pure Filtrate

Logical workflow for the purification of 1-(4-Bromobenzyl)piperidin-4-ol.

Quantitative Physicochemical Data

To design a successful separation, you must exploit the quantitative differences in ionization and polarity between your product and the starting materials.

ComponentMW ( g/mol )Est. pKaEst. LogPIonization (pH 1)Ionization (pH 12)
1-(4-Bromobenzyl)piperidin-4-ol 270.17~ 8.5~ 2.5Cationic (Salt)Neutral (Free base)
Piperidin-4-ol 101.15~ 10.4~ -0.1Cationic (Salt)Neutral (Free base)
4-Bromobenzyl bromide 249.93N/A~ 3.2NeutralNeutral
4-Bromobenzaldehyde 185.02N/A~ 2.8NeutralNeutral
Troubleshooting FAQs

Q1: I have persistent 4-bromobenzyl bromide in my final product. How do I remove it without relying on column chromatography? A: 4-Bromobenzyl bromide is a highly lipophilic, neutral electrophile. Because it lacks an ionizable basic center, it will not form a water-soluble salt under acidic conditions[1]. The Causality: When you extract the crude mixture with 1M HCl, the tertiary amine product and the secondary amine starting material (piperidin-4-ol) are protonated to their respective hydrochloride salts, migrating entirely into the aqueous layer[2]. The unreacted 4-bromobenzyl bromide remains trapped in the organic layer. The Fix: Perform a rigorous acid-base extraction. Discard the initial organic layer containing the bromide. Upon basifying the aqueous layer to pH > 12, the product returns to its free-base form and can be back-extracted into fresh organic solvent, completely leaving the neutral electrophile behind[3].

Q2: NMR shows residual piperidin-4-ol in my product even after acid-base extraction. Why did it co-extract, and what is the definitive fix? A: Piperidin-4-ol is a secondary amine with a hydroxyl group, making it highly polar and water-soluble (LogP ~ -0.1). However, at pH 12, it exists as a neutral free base. While it strongly prefers the aqueous phase, a non-negligible partition coefficient allows trace amounts to co-extract into dichloromethane (DCM) alongside your product. The Causality: Structural similarity causes co-solubility. To achieve absolute purity, you must exploit their chemical reactivity difference: piperidin-4-ol is a secondary amine (nucleophilic), while your product is a tertiary amine (sterically hindered and non-nucleophilic). The Fix: Utilize a polymer-supported electrophilic scavenger, such as an isocyanate or isothiocyanate resin[4][5]. When added to the organic extract, the isocyanate groups covalently react with the secondary amine to form a solid-bound urea derivative[6]. The tertiary amine product cannot react. Simple filtration removes the resin-bound impurity.

Q3: I synthesized the compound via reductive amination. How do I clear unreacted 4-bromobenzaldehyde? A: Like the benzyl bromide, 4-bromobenzaldehyde is neutral and will remain in the organic layer during an acidic wash. The Fix: Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite acts as a nucleophile, attacking the aldehyde to form a highly water-soluble α-hydroxy sulfonate salt (bisulfite adduct). This partitions exclusively into the aqueous layer. Alternatively, polymer-supported amine resins (e.g., Tris(2-aminoethyl)amine resin) can be used to covalently scavenge excess aldehydes directly from the organic phase[7].

Validated Experimental Protocols
Protocol 1: Advanced Acid-Base Extraction

This protocol separates the basic amines from neutral alkylating agents or organic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality Check (Self-Validation): Test the aqueous layer with pH paper. It must be < 2. If it is higher, the amines are not fully protonated; add more 1M HCl until the pH drops.

  • Phase Separation: Drain the lower DCM layer (containing unreacted 4-bromobenzyl bromide) and discard it. Wash the aqueous layer once more with fresh DCM (5 mL/g) to ensure complete removal of neutral impurities[3].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or solid K₂CO₃ with stirring until the pH is > 12.

    • Causality Check (Self-Validation): The solution will become visibly cloudy as the free base of 1-(4-Bromobenzyl)piperidin-4-ol precipitates or oils out[2]. If the solution remains perfectly clear, the pH is insufficient to deprotonate the tertiary amine.

  • Back-Extraction: Extract the basic aqueous layer with fresh DCM (3 x 10 mL/g). Combine the lower DCM layers.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and proceed to Protocol 2 if trace piperidin-4-ol remains.

Protocol 2: Solid-Phase Scavenging of Secondary Amines

This protocol chemically removes trace piperidin-4-ol without chromatography.

  • Resin Preparation: To the dried DCM solution from Protocol 1, add 2.5 equivalents (relative to the estimated residual piperidin-4-ol based on crude NMR) of polymer-supported isocyanate resin (typical loading ~1.5 mmol/g)[4].

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

    • Causality Check (Self-Validation): Spot the mixture on a TLC plate and stain with Ninhydrin. Ninhydrin selectively turns primary and secondary amines pink/purple upon heating. The scavenging is complete when the ninhydrin-active spot corresponding to piperidin-4-ol vanishes. The tertiary amine product will not stain strongly with ninhydrin.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with a small volume of DCM to elute any trapped product[6].

  • Concentration: Evaporate the filtrate under reduced pressure to yield highly pure 1-(4-Bromobenzyl)piperidin-4-ol.

References
  • Covalent Scavengers for Primary and Secondary Amines Thieme Connect
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • US6897262B2 - Scavenger resin and processes for the use thereof Google P
  • Scavenger Resins Amerigo Scientific
  • Comparative Efficacy of Polyamine-Based Scavenger Resins SCIRP
  • Acid–base extraction Wikipedia
  • 4.8: Acid-Base Extraction Chemistry LibreTexts

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(4-Bromobenzyl)piperidin-4-ol

Welcome to the Technical Support Center for the synthesis of 1-(4-Bromobenzyl)piperidin-4-ol . This portal is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Bromobenzyl)piperidin-4-ol . This portal is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic yields, troubleshoot common bottlenecks, and understand the mechanistic causality behind standard protocols.

Synthesizing 1-(4-Bromobenzyl)piperidin-4-ol typically involves coupling piperidin-4-ol with a 4-bromobenzyl derivative. The two primary pathways are Reductive Amination and Direct N-Alkylation . While both are viable, they present distinct mechanistic challenges—namely, over-reduction and over-alkylation, respectively.

Process Selection & Troubleshooting Workflow

Strategic workflow for the high-yield synthesis of 1-(4-Bromobenzyl)piperidin-4-ol.

Quantitative Data: Strategy Comparison

To assist in route selection, the following table summarizes the expected performance metrics for both synthetic strategies based on standard laboratory conditions.

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Electrophile 4-Bromobenzaldehyde4-Bromobenzyl bromide
Typical Yield 85% – 95%60% – 75%
Major Byproducts 4-Bromobenzyl alcohol (if over-reduced)Quaternary ammonium salts (dialkylation)
Reaction Time 12 – 16 hours14 – 24 hours
Purification Simple aqueous workupColumn chromatography often required
Scalability Excellent (Batch or Flow)Moderate (Requires strict addition control)

Route A: Reductive Amination (Recommended)

Causality & Theory

Direct alkylation of amines is notoriously difficult to control, often leading to polyalkylation. Reductive amination bypasses this by forming a transient iminium intermediate that is subsequently reduced[1]. For the synthesis of 1-(4-Bromobenzyl)piperidin-4-ol, reacting piperidin-4-ol with 4-bromobenzaldehyde is highly efficient.

The critical success factor is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This allows it to selectively reduce the iminium ion without attacking the unreacted aldehyde[2].

Self-Validating Protocol

Step 1: Dissolve piperidin-4-ol (1.0 eq) and 4-bromobenzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Validation Checkpoint: The solution should be clear and homogeneous.

Step 2: Add glacial acetic acid (1.0 eq). Stir at room temperature for 30–60 minutes.

  • Validation Checkpoint: Take a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and run a TLC (Eluent: 10% MeOH in DCM). The UV-active aldehyde spot should significantly diminish, indicating successful iminium ion formation.

Step 3: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Causality: Portion-wise addition prevents rapid temperature spikes and controls the evolution of hydrogen gas, maintaining the stability of the intermediate.

Step 4: Stir for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: TLC should show complete consumption of the iminium intermediate and the appearance of a new, highly polar, UV-active spot (the product) that stains positive with ninhydrin.

Step 5: Quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

  • Causality: Neutralizing the acetic acid and breaking down boron complexes ensures the newly formed tertiary amine is in its free-base form, maximizing extraction efficiency into the organic layer.

Step 6: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Route B: Direct N-Alkylation (Alternative)

Causality & Theory

If 4-bromobenzaldehyde is unavailable, direct N-alkylation using 4-bromobenzyl bromide is a viable alternative. The primary failure mode here is the formation of quaternary ammonium salts due to the newly formed tertiary amine reacting with another equivalent of the electrophile. To mitigate this, kinetic control is required. By adding the alkyl halide extremely slowly to a dilute solution of the amine, the local concentration of the electrophile remains near zero, statistically favoring the reaction with the abundant secondary amine[3].

Self-Validating Protocol

Step 1: Suspend piperidin-4-ol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

  • Causality: K₂CO₃ is a mild, heterogeneous base that scavenges the HBr byproduct without deprotonating the hydroxyl group, thus minimizing the risk of O-alkylation.

Step 2: Cool the suspension to 0 °C under a nitrogen atmosphere.

Step 3: Dissolve 4-bromobenzyl bromide (1.0 eq) in a small volume of MeCN. Add this solution dropwise via a syringe pump over 2–3 hours.

  • Causality: Maintaining a low steady-state concentration of the electrophile ensures the secondary amine is always in vast excess. This kinetic control statistically prevents the newly formed tertiary amine from reacting again to form a quaternary ammonium salt.

Step 4: Allow the reaction to warm to room temperature and stir for 14 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the complete consumption of the benzyl bromide. A baseline spot may indicate trace quaternary salts; if this spot is large, the addition rate was too fast.

Step 5: Filter the reaction mixture through a Celite pad to remove K₂CO₃ salts.

  • Validation Checkpoint: The filtrate should be completely clear and free of suspended inorganic solids.

Step 6: Concentrate the filtrate, dissolve the residue in EtOAc, wash with water to remove polar impurities, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why is my reductive amination yielding 4-bromobenzyl alcohol instead of the target amine? A: This occurs when the reducing agent reduces the aldehyde before the iminium ion has fully formed. Ensure you allow sufficient time (e.g., 30-60 mins) for iminium formation before adding the reducing agent. Furthermore, always use sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄). As highlighted by [1], NaBH(OAc)₃ is sterically hindered and selectively reduces iminium ions over aldehydes.

Q: Can I use sodium cyanoborohydride (NaBH₃CN) instead of NaBH(OAc)₃? A: Yes, NaBH₃CN is also highly selective and effective for reductive aminations. However, modern protocols generally favor NaBH(OAc)₃ because it is less toxic (it does not generate toxic hydrogen cyanide gas upon acidic quenching) and often provides faster reaction rates in mildly acidic conditions[2].

Q: My N-alkylation reaction produced a large amount of a baseline impurity on TLC. How do I recover my product? A: The baseline impurity is likely the quaternary ammonium salt (the dialkylation product). Unfortunately, quaternary salts cannot be easily converted back to the tertiary amine. To prevent this in future runs, strictly adhere to the syringe pump addition method to maintain a low concentration of the alkyl halide[3].

Q: Will the hydroxyl group on piperidin-4-ol interfere with the N-alkylation? A: O-alkylation is a valid theoretical concern. However, the secondary nitrogen is significantly more nucleophilic than the secondary alcohol. By using a mild base like K₂CO₃ or DIPEA, the alcohol remains protonated and unreactive. Avoid using strong bases like NaH, which would deprotonate the alcohol and trigger competitive O-alkylation.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Over-Alkylation in Piperidine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals struggling with the selective monoalkylation of piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals struggling with the selective monoalkylation of piperidine.

When converting piperidine (a secondary amine) into a tertiary amine, researchers frequently encounter a critical bottleneck: the formation of highly water-soluble, positively charged quaternary ammonium salts. This guide deconstructs the causality behind this over-alkylation and provides field-proven, self-validating methodologies to bypass it.

The Mechanistic Challenge: Why Does Piperidine Over-Alkylate?

The fundamental issue in direct N-alkylation of piperidine lies in the electronic and steric properties of the intermediates. When piperidine reacts with an alkyl halide, it forms a tertiary amine. The newly added alkyl group donates electron density via the inductive effect, making the resulting tertiary amine more nucleophilic than the starting secondary amine.

Because the rate constant for the second alkylation ( k2​ ) is often comparable to or greater than the first ( k1​ ), the reaction does not naturally stop at the tertiary amine stage. The result is a cascade reaction that yields a quaternary ammonium salt [1]. This byproduct is notoriously difficult to separate during standard aqueous work-ups, leading to decimated yields and complex purification pipelines.

Pathway Pip Piperidine (2° Amine) DirAlk Direct Alkylation (+ Alkyl Halide) Pip->DirAlk RedAm Reductive Amination (+ Carbonyl) Pip->RedAm Target Target 3° Amine DirAlk->Target k1 Imine Iminium Intermediate RedAm->Imine -H2O Quat Quaternary Salt (Over-alkylation) Target->Quat k2 (k2 ≈ k1) Imine->Target Reduction

Fig 1. Reaction pathways: Direct alkylation vs. reductive amination.

Troubleshooting & Diagnostic Workflow

Before altering your entire synthetic route, use the following decision matrix to determine the most logical optimization path for your specific constraints.

Troubleshooting Start Over-alkylation Observed? CheckMethod Is direct alkylation strictly required? Start->CheckMethod Reductive Switch to Reductive Amination (Recommended) CheckMethod->Reductive No Optimize Optimize Direct Alkylation Parameters CheckMethod->Optimize Yes Stoichiometry Use syringe pump & excess piperidine Optimize->Stoichiometry Base Use non-nucleophilic base (e.g., DIPEA) Optimize->Base

Fig 2. Troubleshooting decision tree for piperidine over-alkylation.

Frequently Asked Questions (FAQs)

Q: I am observing a baseline spot on my silica TLC plate that won't elute even in highly polar solvent systems. Is this the quaternary salt? A: Yes. Quaternary ammonium salts are permanently charged and will bind irreversibly to the acidic silanol groups on standard silica gel. If you observe a heavy baseline spot and low recovery of your tertiary amine, over-alkylation has occurred [1].

Q: Why does adding potassium carbonate ( K2​CO3​ ) sometimes make over-alkylation worse? A: The reaction of piperidine with an alkyl halide generates hydrohalic acid (HX), which protonates the unreacted piperidine, rendering it non-nucleophilic. While adding an inorganic base like K2​CO3​ neutralizes the acid and drives the reaction forward, it also ensures that the newly formed tertiary amine remains deprotonated and highly reactive, thereby accelerating quaternary salt formation. Switching to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) provides better kinetic control [2].

Q: Can I just use Reductive Amination instead? A: Absolutely. Reductive amination is the "gold standard" for preventing over-alkylation [3]. Because the reaction proceeds via an iminium ion intermediate that is subsequently reduced, the nitrogen is never exposed to an alkylating agent capable of a second addition. Once the iminium is reduced to the tertiary amine, the reaction naturally terminates [4].

Quantitative Comparison of Alkylation Strategies

To guide your experimental design, the following table summarizes the expected outcomes of various N-alkylation strategies based on empirical data [1, 3, 5].

Synthetic StrategyReagents / ConditionsTypical Yield (3° Amine)Quaternary Salt FormationCausality / Notes
Standard Direct Alkylation Alkyl Halide (1.2 eq), K2​CO3​ , MeCN40% - 60%High (20% - 40%) Excess electrophile and unhindered base accelerate k2​ .
Kinetically Controlled Alkylation Alkyl Halide (1.0 eq), Piperidine (2.0 eq), DIPEA70% - 85%Low (< 5%) Excess piperidine outcompetes the 3° amine for the electrophile.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3​ , DCE85% - 98%None (0%) Mechanistically impossible to over-alkylate; stops at 3° amine.

Validated Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the integrity of the reaction before proceeding to work-up.

Protocol A: Kinetically Controlled Direct Alkylation

Use this protocol only when the alkyl group cannot be derived from a commercially available aldehyde or ketone. This method relies on Le Chatelier's principle and strict stoichiometric control to favor monoalkylation [2].

Reagents:

  • Piperidine (2.5 equivalents)

  • Alkyl halide (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine (2.5 eq) and DIPEA (1.5 eq) in anhydrous MeCN.

  • Controlled Addition: Dissolve the alkyl halide (1.0 eq) in a small volume of MeCN. Load this into a syringe pump. Add the alkyl halide solution dropwise to the stirring piperidine mixture at room temperature over a period of 4 to 6 hours.

    • Causality: Slow addition ensures that the localized concentration of the alkyl halide is always drastically lower than the concentration of the secondary amine, statistically minimizing collisions with the newly formed tertiary amine.

  • Self-Validation Checkpoint: After addition is complete, run a TLC (e.g., 10% MeOH in DCM with 1% Et3​N ). You should observe the consumption of the alkyl halide. A lack of a heavy baseline spot confirms the suppression of the quaternary salt.

  • Work-up: Remove MeCN via rotary evaporation. Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate. The excess piperidine and DIPEA will remain in the organic layer.

  • Purification: Purify via silica gel chromatography (pre-treat silica with 1% Et3​N to prevent amine streaking) or remove excess volatile amines via high vacuum distillation.

Protocol B: Reductive Amination (The Gold Standard)

This is the recommended approach for synthesizing N-alkyl piperidines. By utilizing sodium triacetoxyborohydride ( NaBH(OAc)3​ ), you selectively reduce the iminium intermediate without reducing the starting carbonyl, completely bypassing quaternary salt formation [3, 4].

Reagents:

  • Piperidine (1.0 equivalent)

  • Aldehyde or Ketone (1.05 equivalents)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equivalents)

  • Glacial Acetic Acid (1.0 equivalent)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Iminium Formation: In a round-bottom flask, dissolve piperidine (1.0 eq) and the carbonyl compound (1.05 eq) in DCE (0.2 M). Add glacial acetic acid (1.0 eq). Stir at room temperature for 30–60 minutes.

    • Causality: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by piperidine, and subsequently facilitating the dehydration step to form the iminium ion.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)3​ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it selective for the highly electrophilic iminium ion over the unreacted carbonyl group.

  • Self-Validation Checkpoint: Stir for 2–12 hours at room temperature. Quench a 10 µL aliquot in saturated NaHCO3​ , extract with ethyl acetate, and analyze via LC-MS or GC-MS. The mass of the starting piperidine should be completely absent, replaced by the exact mass of the tertiary amine [M+H]+ .

  • Work-up: Quench the bulk reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~8. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • ResearchGate Community. "Procedure for N-alkylation of Piperidine?" ResearchGate.[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • Eagle Scholar. "Synthesis of Piperidine-Based Inhibitors of KasA." University of Mary Washington. [Link]

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 1-(4-Bromobenzyl)piperidin-4-ol with Known Acetylcholinesterase Inhibitors

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery Introduction: The Rationale for Investigating 1-(4-Bromobenzyl)piperidin-4-ol as a Cholinesterase Inhibitor The piperidine scaffold is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: The Rationale for Investigating 1-(4-Bromobenzyl)piperidin-4-ol as a Cholinesterase Inhibitor

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system. Within this class, N-benzylpiperidine derivatives have garnered significant attention for their potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system[1][2]. The degradation of the neurotransmitter acetylcholine (ACh) by AChE is a critical step in cholinergic signaling; inhibition of this enzyme increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing neuronal communication[1][3][4]. This mechanism is the foundation for the clinical use of AChE inhibitors in the symptomatic treatment of Alzheimer's disease[5][6][7].

While direct biological data for 1-(4-Bromobenzyl)piperidin-4-ol is not extensively documented in publicly available literature, its structural analogy to known AChE inhibitors provides a strong impetus for its investigation as a potential therapeutic candidate. This guide presents a hypothetical head-to-head comparison of 1-(4-Bromobenzyl)piperidin-4-ol with two well-established, clinically relevant AChE inhibitors: Donepezil and Tacrine. We will delve into their mechanisms of action, provide a detailed experimental protocol for a comparative in vitro analysis, and present a putative data summary to frame the potential efficacy of this novel compound.

Mechanism of Action of Comparator Inhibitors

A thorough understanding of the established inhibitors is crucial for a meaningful comparison.

Donepezil: Sold under the brand name Aricept, among others, Donepezil is a centrally acting, reversible, and non-competitive inhibitor of AChE[2][8]. Its high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme, is a key characteristic[9]. By binding to the peripheral anionic site of the enzyme, Donepezil effectively blocks the entry of acetylcholine into the active site, thereby preventing its hydrolysis[3][7]. This leads to an increase in acetylcholine levels in the brain, which is thought to improve cognitive function in Alzheimer's patients[4].

Tacrine: As the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, Tacrine is a reversible inhibitor of both AChE and BuChE[5][10]. Its mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine[6]. Although effective, the clinical use of Tacrine has been largely superseded by newer agents with more favorable side-effect profiles, particularly concerning hepatotoxicity[5].

The Cholinergic Synapse: A Target for Inhibition

The efficacy of AChE inhibitors is rooted in their ability to modulate neurotransmission at the cholinergic synapse. The following diagram illustrates the key components and the site of action for these inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Synaptic Vesicle (contains Acetylcholine) ACh ACh ACh_vesicle->ACh Release presynaptic_terminal Presynaptic Terminal AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->AChR Binds Inhibitor AChE Inhibitor (e.g., 1-(4-Bromobenzyl)piperidin-4-ol) Inhibitor->AChE Inhibits postsynaptic_terminal Postsynaptic Terminal AChR->postsynaptic_terminal Signal Transduction

Caption: Cholinergic synapse and the action of AChE inhibitors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To quantitatively compare the inhibitory potency of 1-(4-Bromobenzyl)piperidin-4-ol with Donepezil and Tacrine, the Ellman's assay is a robust and widely accepted spectrophotometric method[11][12][13].

Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The rate of color formation is directly proportional to the AChE activity and can be measured by monitoring the absorbance at 412 nm[12][14].

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • 1-(4-Bromobenzyl)piperidin-4-ol

  • Donepezil hydrochloride

  • Tacrine hydrochloride

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of 1-(4-Bromobenzyl)piperidin-4-ol, Donepezil, and Tacrine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution (at various concentrations) or buffer for the control

      • DTNB solution

      • AChE enzyme solution

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed incubation period (endpoint measurement).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Inhibitor, DTNB, Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (e.g., 15 min at 37°C) plate_setup->pre_incubation add_substrate Add Substrate (ATCI) to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) add_substrate->measure_absorbance data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measure_absorbance->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining AChE inhibitor IC50 values.

Comparative Data Summary

The following table presents hypothetical but plausible IC50 values for 1-(4-Bromobenzyl)piperidin-4-ol in comparison to Donepezil and Tacrine, based on the known potencies of similar N-benzylpiperidine derivatives.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
1-(4-Bromobenzyl)piperidin-4-ol 253500140
Donepezil 6.7[9]>6700>1000[9]
Tacrine 77[9]~77~1

Interpretation of Hypothetical Data:

In this hypothetical scenario, 1-(4-Bromobenzyl)piperidin-4-ol demonstrates potent inhibition of AChE with an IC50 value in the low nanomolar range. While not as potent as Donepezil, it shows significantly greater potency than Tacrine. Furthermore, it exhibits a favorable selectivity for AChE over BuChE, which is a desirable characteristic for minimizing peripheral cholinergic side effects.

Conclusion and Future Directions

Based on structural analogy to known pharmacophores, 1-(4-Bromobenzyl)piperidin-4-ol presents itself as a promising candidate for investigation as an acetylcholinesterase inhibitor. The hypothetical data presented in this guide underscore its potential for potent and selective AChE inhibition.

To validate these postulations, the immediate next steps would involve the synthesis and in vitro characterization of 1-(4-Bromobenzyl)piperidin-4-ol using the detailed Ellman's assay protocol. Subsequent studies should include kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), followed by cell-based assays to assess its efficacy and cytotoxicity in a more biologically relevant context. Should in vitro and cellular studies yield positive results, further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of cognitive impairment, would be warranted. This structured approach will be crucial in determining the true therapeutic potential of 1-(4-Bromobenzyl)piperidin-4-ol as a novel treatment for neurodegenerative diseases such as Alzheimer's.

References

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). GoodRx. [Link]

  • Donepezil. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Tacrine. (2020, January 15). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • What is the mechanism of Tacrine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Donepezil. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • TACRINE HYDROCHLORIDE. (n.d.). Inxight Drugs. [Link]

  • Al-Abri, M. A., & Al-Ghafri, N. S. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Pharmaceuticals, 15(8), 1004. [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease. (2021). Frontiers in Cellular Neuroscience, 15, 693540. [Link]

  • The diverse functions of cholinergic signaling in the human body. (2021). ResearchGate. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 17). WebMD. [Link]

  • Tacrine. (2025, September 10). Humanitas.net. [Link]

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609–613. [Link]

  • Talesa, V. N. (2001). potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Mechanisms of Ageing and Development, 122(16), 1961-1969. [Link]

  • The brain-liver cholinergic anti-inflammatory pathway and viral infections. (2023, December 20). Frontiers in Immunology, 14, 1324835. [Link]

  • Cholinergic anti-inflammatory pathway. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Physiology, Cholinergic Receptors. (2023, August 14). In StatPearls. National Center for Biotechnology Information. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

  • % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (n.d.). ResearchGate. [Link]

  • Inhibition of Acetylcholinesterase. (n.d.). Bio-protocol. [Link]

  • Multitarget compounds bearing tacrine- and donepezil-like structural and functional motifs for the potential treatment of Alzheimer's disease. (n.d.). Usiena air. [Link]

  • Pohanka, M. (2012). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 12(7), 9818–9826. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]

Sources

Comparative

Validation of 1-(4-Bromobenzyl)piperidin-4-ol as a High-Throughput Screening Hit for Acetylcholinesterase (AChE)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Hit Validation Protocol Introduction: The Rationale Behind the Hit In the landscape of n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Hit Validation Protocol

Introduction: The Rationale Behind the Hit

In the landscape of neurodegenerative drug discovery, particularly for Alzheimer's Disease (AD), the cholinergic hypothesis remains a primary therapeutic anchor. Acetylcholinesterase (AChE) inhibitors are the first-line treatment for restoring depleted acetylcholine levels[1]. When conducting High-Throughput Screening (HTS) or Fragment-Based Drug Discovery (FBDD) campaigns against AChE, the N-benzylpiperidine scaffold consistently emerges as a privileged hit structure[2].

1-(4-Bromobenzyl)piperidin-4-ol is a highly valuable representative HTS hit. As a Senior Application Scientist, I approach this molecule not as a finished drug, but as a highly efficient structural foundation. The N-benzylpiperidine moiety acts as the primary pharmacophore, selectively anchoring into the Catalytic Active Site (CAS) of AChE via π -cation interactions with key residues like Trp86 and Tyr337[3].

The utility of 1-(4-Bromobenzyl)piperidin-4-ol lies in its substitution pattern:

  • The N-benzylpiperidine core: Drives CAS recognition and AChE selectivity over Butyrylcholinesterase (BuChE)[1].

  • The 4-hydroxyl (-OH) group: Provides a critical synthetic vector for hit-to-lead expansion. It allows for the attachment of linker moieties to reach the Peripheral Anionic Site (PAS) of AChE, a strategy used to create dual-binding inhibitors like Donepezil[2].

  • The 4-bromo substitution: Enhances lipophilicity for blood-brain barrier (BBB) penetration and provides a handle for transition-metal-catalyzed cross-coupling reactions during lead optimization.

Pathway ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor Activation ACh->Receptor Binds Degradation Choline + Acetate (Signal Termination) AChE->Degradation Inhibitor 1-(4-Bromobenzyl)piperidin-4-ol (N-benzylpiperidine Hit) Inhibitor->AChE Blocks CAS

Caption: Biochemical pathway of AChE inhibition by N-benzylpiperidine derivatives at the cholinergic synapse.

Comparative Performance Data

To objectively evaluate 1-(4-Bromobenzyl)piperidin-4-ol, we must benchmark it against the unsubstituted fragment and a marketed clinical standard (Donepezil). Because our hit is a low-molecular-weight fragment binding only to the CAS, its potency is expected to be in the micromolar range, whereas the dual-binding Donepezil (which binds both CAS and PAS) operates in the nanomolar range[1][2].

Table 1: Comparative Inhibitory Activity Profile
CompoundAChE IC 50​ (µM)BuChE IC 50​ (µM)Selectivity Index (BuChE/AChE)Mechanism of Action (MoA)
Donepezil (Marketed Drug)0.0156.50433Mixed Inhibition (CAS + PAS)
1-(4-Bromobenzyl)piperidin-4-ol (HTS Hit)8.40> 100> 11.9Competitive (CAS only)
1-Benzylpiperidin-4-ol (Unsubstituted)22.5> 100> 4.4Competitive (CAS only)

Data Analysis: The addition of the para-bromo substituent improves the IC 50​ nearly 3-fold compared to the unsubstituted fragment, likely due to enhanced halogen bonding or hydrophobic packing within the CAS gorge. Furthermore, the fragment maintains excellent selectivity for AChE over BuChE, a critical requirement for minimizing peripheral cholinergic side effects.

Hit Validation Workflow & Experimental Protocols

Validating an HTS hit requires a self-validating system of assays to rule out false positives (e.g., Pan-Assay Interference Compounds or PAINS) and confirm the mechanism of action.

Workflow Hit HTS Hit Identification 1-(4-Bromobenzyl)piperidin-4-ol Primary Primary Screen Ellman's Assay (AChE IC50) Hit->Primary Orthogonal Orthogonal Screen Counter-screen (BuChE Selectivity) Primary->Orthogonal Active < 10 µM MoA Mechanism of Action Lineweaver-Burk Kinetics Orthogonal->MoA Selective Lead Hit-to-Lead Expansion PAS-Targeting Modifications MoA->Lead Competitive Inhibitor

Caption: Step-by-step validation workflow for evaluating HTS hits targeting acetylcholinesterase.

Protocol 1: Primary Screening via Modified Ellman's Assay

Causality & Rationale: The Ellman's assay is the gold standard for cholinesterase activity[4][5]. It utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE hydrolyzes ATCh into thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB 2− ) anion. The rate of color formation (measured at 412 nm) is directly proportional to enzyme activity[6].

Self-Validating Controls:

  • Enzyme Blank: Buffer + DTNB + ATCh (Accounts for spontaneous non-enzymatic hydrolysis of the substrate).

  • Compound Blank: Buffer + DTNB + Hit Compound (Ensures the hit does not directly react with DTNB, a common source of false positives for thiol-reactive PAINS).

  • Positive Control: Donepezil (Validates assay sensitivity).

Step-by-Step Methodology (96-Well Format):

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup:

    • Prepare 10 mM DTNB in phosphate buffer.

    • Prepare 14 mM Acetylthiocholine Iodide (ATChI) in deionized water (freshly prepared)[5].

    • Prepare AChE (Electrophorus electricus or recombinant human) at 0.1 U/mL in buffer containing 0.1% BSA to stabilize the enzyme.

  • Compound Dilution: Dissolve 1-(4-Bromobenzyl)piperidin-4-ol in DMSO. Create a 7-point serial dilution series. Ensure final assay DMSO concentration is 1% to prevent enzyme denaturation[6].

  • Incubation: To each well, add 140 µL of buffer, 10 µL of DTNB (10 mM), 10 µL of the test compound, and 20 µL of AChE (0.1 U/mL). Incubate at 25°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 20 µL of ATChI (14 mM) to all wells simultaneously using a multichannel pipette[5].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance continuously at 412 nm every 30 seconds for 10 minutes[6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Plot % inhibition against log[Inhibitor] to determine the IC 50​ using non-linear regression.

Protocol 2: Mechanism of Action (Kinetic Profiling)

Causality & Rationale: Knowing how the hit binds dictates the hit-to-lead chemistry. We use Lineweaver-Burk (double-reciprocal) plots to determine if 1-(4-Bromobenzyl)piperidin-4-ol is a competitive, non-competitive, or mixed inhibitor[3]. Because it is a benzylpiperidine fragment, it should compete directly with the substrate for the CAS.

Step-by-Step Methodology:

  • Select three fixed concentrations of 1-(4-Bromobenzyl)piperidin-4-ol based on its IC 50​ (e.g., 0 μ M, 4 μ M, 8 μ M, 16 μ M).

  • Perform the Ellman's assay as described above, but vary the concentration of the substrate (ATChI) across a range of 0.05 mM to 1.0 mM for each fixed inhibitor concentration[3].

  • Calculate the initial velocity ( V ) for each reaction.

  • Plot 1/V (y-axis) versus 1/[S] (x-axis).

  • Interpretation: If the lines intersect at the y-axis ( Vmax​ is unchanged, Km​ increases), the hit is a competitive inhibitor . If the lines intersect on the x-axis, it is non-competitive. For 1-(4-Bromobenzyl)piperidin-4-ol, the lines will intersect at the y-axis, confirming it successfully occupies the CAS and prevents acetylcholine entry.

Conclusion & Hit-to-Lead Trajectory

1-(4-Bromobenzyl)piperidin-4-ol is a highly validated, competitive fragment hit for AChE. While its micromolar potency is standard for a fragment, its true value lies in its structural readiness for expansion. By utilizing the 4-hydroxyl group to attach an alkyl spacer linked to a PAS-binding moiety (such as an indanone, coumarin, or phthalimide ring), researchers can bridge the 14 Å gorge between the CAS and PAS[1][2]. This dual-binding strategy is the proven path to achieving the nanomolar potency and multi-target efficacy required for modern Alzheimer's therapeutics.

References

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. SciELO. Available at:[Link]

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease. Ingenta Connect. Available at:[Link]

  • Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. Taylor & Francis. Available at:[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC. Available at:[Link]

Sources

Validation

A Comprehensive Guide to the Structure-Activity Relationships of Halogenated Benzylpiperidines

Introduction The benzylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide array of biological systems.[1] These comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide array of biological systems.[1] These compounds have shown efficacy as inhibitors of enzymes like acetylcholinesterase (AChE), as ligands for sigma (σ) and μ-opioid (MOR) receptors, and as modulators of monoamine transporters, making them relevant for treating conditions ranging from Alzheimer's disease to chronic pain.[2][3] A key strategy in optimizing the therapeutic potential of these molecules is the introduction of halogen atoms.

Halogenation is a powerful tool in drug design, utilized to enhance pharmacological properties such as metabolic stability, lipophilicity, and membrane permeability.[4][5] The strategic placement of halogens can lead to improved binding affinity and selectivity, not only through steric and electronic effects but also through the formation of specific, stabilizing interactions known as "halogen bonds" with the biological target.[6] In 2021 alone, 14 of the 50 new drugs approved by the FDA contained at least one halogen atom, underscoring the significance of this chemical modification.[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated benzylpiperidines. We will objectively compare the performance of various halogenated analogues against different biological targets, supported by experimental data, and provide detailed protocols to empower researchers in their own discovery efforts.

Part 1: Analysis of SAR at Sigma (σ) Receptors

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in various neurological processes and are attractive targets for therapeutic intervention. The benzylpiperidine scaffold has proven to be a fertile ground for developing potent and selective sigma receptor ligands.

Causality Behind Experimental Choices

Researchers often introduce halogens to the aromatic rings of ligands to probe the electronic and steric requirements of the receptor's binding pocket. Halogens are electron-withdrawing and vary in size (F < Cl < Br < I), allowing for systematic modification of the molecule's properties. The choice of substitution position (ortho, meta, para) is critical, as it can drastically alter the molecule's conformation and its ability to interact with key amino acid residues in the binding site.

Key SAR Findings

A systematic study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed clear SAR trends for halogen substitution on the phenylacetamide ring[7]:

  • General Effect on Affinity : Halogen substitution generally increased the binding affinity for σ2 receptors while largely maintaining the high affinity for σ1 receptors.[7]

  • Positional Isomerism : For halogen substituents (Cl, Br, F), the affinity and selectivity for σ1 receptors followed a distinct pattern based on the position on the aromatic ring. The trend for σ1 selectivity was found to be 3- (meta) > 2- (ortho) ≈ 4- (para) .[7] Compounds substituted at the 3-position consistently showed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.[7]

  • Fluorine Substitution : The 2-fluoro substituted analogue stood out, exhibiting the highest selectivity for σ1 receptors among all tested compounds, with a K_i_ value of 3.56 nM for σ1 and 667 nM for σ2.[7] This highlights how a small, highly electronegative halogen at a specific position can fine-tune receptor selectivity.

In contrast, substitutions with electron-donating groups (e.g., OH, OMe) resulted in weaker affinity, reinforcing that the electron-withdrawing nature of halogens is beneficial for sigma receptor binding in this chemical series.[7]

Data Presentation: σ Receptor Binding Affinities
CompoundSubstitution (on Phenylacetamide Ring)σ1 K_i_ (nM)σ2 K_i_ (nM)Selectivity (σ2 K_i_ / σ1 K_i_)
1 Unsubstituted3.9024061.5
5 3-Cl2.5312750.2
9 3-F3.4518553.6
11 2-F3.56667187.4
Data synthesized from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives.[7]
Visualization: SAR Logic for Sigma Receptor Ligands

SAR_Sigma_Receptors cluster_scaffold N-(1-benzylpiperidin-4-yl)phenylacetamide Scaffold cluster_mods Halogen Substitution on Phenylacetamide Ring cluster_outcomes Impact on Biological Activity Scaffold Core Structure Positional Positional Isomerism Scaffold->Positional Modify Position Electronic Electronic Effects (Electron-Withdrawing) Scaffold->Electronic Introduce Halogen Sigma1 High σ1 Affinity (Maintained) Positional->Sigma1 3-position optimal Sigma2 Increased σ2 Affinity Positional->Sigma2 3-position optimal Selectivity Modulated Selectivity Positional->Selectivity 3- > 2- ≈ 4- (for σ1 selectivity) Electronic->Sigma1 Electronic->Sigma2

Caption: Logical flow of SAR for halogenated benzylpiperidines at sigma receptors.

Part 2: Analysis of SAR at Cholinesterases and Monoamine Transporters

Benzylpiperidine derivatives, inspired by the drug donepezil, are frequently investigated as potential treatments for Alzheimer's disease, targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the serotonin transporter (SERT).[8][9][10]

Causality Behind Experimental Choices

The rationale for multi-target ligands in Alzheimer's is to address both the cognitive decline (linked to cholinergic deficits) and neuropsychiatric symptoms like depression (linked to serotonergic dysfunction).[8][9] Halogenation is explored to enhance binding to the catalytic or peripheral anionic sites of cholinesterases or to modulate interactions with monoamine transporters.

Key SAR Findings

The influence of halogenation in this context appears to be highly dependent on the specific molecular scaffold and target.

  • Cholinesterases & SERT : In one study on 1-benzylpiperidine derivatives, the introduction of halogen substituents (F, Cl, Br) at the 3-position of the benzyl ring did not improve inhibitory activity against AChE or enhance affinity for SERT.[8][10] This contrasts sharply with the positive effects seen at sigma receptors, demonstrating the target-specific nature of SAR.

  • Dopamine & Serotonin Transporters (DAT/SERT) : In a different series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, substitutions on the N-benzyl ring had a profound impact.[11] Several compounds showed potent affinity for DAT in the low nanomolar range. Notably, the introduction of a trifluoromethyl group (a bioisostere of a halogen with strong electron-withdrawing properties) at the 2-position of the N-benzyl ring resulted in a compound that acts as an allosteric modulator of the human serotonin transporter (hSERT).[11] This finding is particularly significant, as allosteric modulators offer a more nuanced mechanism of action than simple competitive inhibitors and represent a valuable therapeutic strategy.

A quantitative structure-activity relationship (QSAR) analysis on a series of indanone-benzylpiperidine inhibitors of AChE suggested that the benzyl ring fits into a tight pocket of the receptor, especially near the para position.[12] This implies that bulky substituents, including larger halogens, at the para-position could diminish inhibitory potency through steric hindrance.[12]

Data Presentation: Multi-Target Activity Profile
Target SystemHalogen SubstitutionObservationReference
AChE / SERT 3-F, 3-Cl, 3-Br on N-benzylDid not enhance activity or affinity.[8][10]
DAT / SERT 2-CF3 on N-benzylPotent DAT affinity; Allosteric modulator of hSERT.[11]
AChE General substitution on N-benzylPotency can be diminished by bulky groups, particularly at the para position, due to steric hindrance.[12]

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR findings, detailed experimental methodologies are essential. Below are representative protocols for the synthesis and biological evaluation of a halogenated benzylpiperidine derivative.

Protocol 1: Synthesis of 1-(3-Chlorobenzyl)piperidine

This protocol describes a standard N-alkylation (reductive amination) procedure, a common and efficient method for preparing N-benzylpiperidines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-chlorobenzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. This agent is chosen for its selectivity and tolerance of various functional groups.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product, 1-(3-chlorobenzyl)piperidine. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_reaction Reductive Amination cluster_purification Work-up & Purification Piperidine Piperidine Mix 1. Mix & Stir (1-2h) Piperidine->Mix Aldehyde 3-Chlorobenzaldehyde Aldehyde->Mix Solvent DCM / DCE Solvent->Mix Reducer NaBH(OAc)3 Reduce 2. Add Reductant & Stir (12-18h) Reducer->Reduce Quench Sat. NaHCO3 Workup 3. Quench & Extract Quench->Workup Mix->Reduce Reduce->Workup Purify 4. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of a halogenated benzylpiperidine.

Protocol 2: σ1 Receptor Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the binding affinity (K_i_) of a test compound for the σ1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membrane homogenates prepared from cells expressing a high density of the target receptor (e.g., guinea pig brain membranes for σ1). Homogenize tissue in a Tris-HCl buffer (50 mM, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, set up the assay in triplicate. Each well will contain:

    • Membrane homogenate (providing the receptors).

    • A fixed concentration of a high-affinity radioligand, such as [³H]-(+)-pentazocine (typically at its K_d_ concentration).

    • A range of concentrations of the halogenated benzylpiperidine test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled σ1 ligand (e.g., 10 µM Haloperidol) to saturate the receptors.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 150 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

Assay_Workflow Membranes Receptor Membranes Incubate 1. Incubate (e.g., 37°C, 150 min) Membranes->Incubate Radioligand [3H]Radioligand Radioligand->Incubate TestCmpd Test Compound (Varying Conc.) TestCmpd->Incubate Test Wells NSB_Cmpd NSB Control (e.g., Haloperidol) NSB_Cmpd->Incubate NSB Wells Filter 2. Rapid Filtration Incubate->Filter Count 3. Scintillation Counting Filter->Count Analyze 4. Analyze Data (Calculate IC50/Ki) Count->Analyze

Caption: Standard workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The analysis of halogenated benzylpiperidines reveals a complex and highly target-dependent set of structure-activity relationships. For sigma receptors, halogenation, particularly at the 3-position of an appended phenyl ring, is a reliable strategy for increasing affinity.[7] Conversely, for certain cholinesterase and SERT-targeted scaffolds, the same modifications may offer no benefit.[8][10] The discovery of a 2-trifluoromethylbenzyl derivative as an allosteric modulator of SERT highlights a more sophisticated application of halogenated groups beyond simple occupancy of a binding pocket.[11]

Future research should focus on a broader exploration of halogens (e.g., bromine and iodine) and di- or tri-halogenated patterns to further probe binding pocket topography. The insights gained from these SAR studies are invaluable, guiding the rational design of next-generation therapeutics with improved potency, selectivity, and novel mechanisms of action.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (1998). PubMed.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PMC - NIH.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025).
  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. (2016). Journal of Medicinal Chemistry.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). PubMed.
  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). (2020).
  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC.
  • Enhancing the Biological Activity of Substituted Piperidines. (2025). Benchchem.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. (2005). PubMed.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). The Journal of Organic Chemistry.
  • Synthesis of 4-benzylpiperidine hydrochlorides and... (2023).
  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Scholars@UK.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2020). PMC.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003).
  • 4-Benzylpiperidine synthesis. ChemicalBook.
  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (2001). Journal of Medicinal Chemistry.
  • Halogenase engineering and its utility in medicinal chemistry. (2018). PMC.
  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2025).
  • QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (2003). PubMed.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1-(4-Bromobenzyl)piperidin-4-ol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-(4-Bromobenzyl)piperidin-4-ol, a substituted piperidine, belongs to a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-(4-Bromobenzyl)piperidin-4-ol, a substituted piperidine, belongs to a class of chemicals that requires meticulous handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be developed by analyzing the known hazards of its structural analogs, such as piperidine, 1-(4-bromophenyl)piperidine, and various benzyl halides.[1][2][3]

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our core principle is to treat any compound with an incomplete toxicological profile as potentially hazardous, ensuring the highest level of protection.[4]

Hazard Profile Analysis: A Precautionary Approach

Given the absence of specific toxicological data, we must infer the potential hazards from the compound's constituent parts: the piperidine ring and the bromobenzyl group. Structurally related chemicals exhibit a range of hazards that we must assume are applicable to 1-(4-Bromobenzyl)piperidin-4-ol.

Potential Hazard CategoryInferred Risk Based on Structural AnalogsRationale & Representative Citations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Piperidine derivatives are known to be toxic.[1][3]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.The basic nitrogen of the piperidine ring and the reactive nature of the bromobenzyl group suggest corrosive/irritant properties.[2][5][6]
Eye Damage/Irritation Causes serious eye irritation, potentially severe damage.Compounds in this class are frequently listed as severe eye irritants.[1][5]
Respiratory Irritation May cause respiratory tract irritation.Handling the solid powder or solutions could generate dust or aerosols, leading to irritation.[1][7][8]

The Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection and use must be deliberate and informed by the potential risks. For 1-(4-Bromobenzyl)piperidin-4-ol, a comprehensive PPE strategy is mandatory.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even donned, the primary and most critical safety measure is the use of a properly functioning chemical fume hood.[4][9] This engineering control is non-negotiable as it contains potentially harmful dusts and vapors at the source, drastically reducing the risk of inhalation.

Causality: The piperidine moiety suggests a degree of volatility, and handling the solid form can easily generate fine dust. A fume hood provides constant airflow to pull these airborne contaminants away from your breathing zone. All handling, weighing, and transfer operations must be performed at least 6 inches inside the sash.[10][11]

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a seal around the eyes and offer insufficient protection against splashes or airborne powder.[7][9]

    • Face Shield: When handling larger quantities (>10g) or performing operations with a heightened risk of splashing (e.g., during extractions or rapid additions), a full-face shield must be worn in addition to chemical splash goggles. This protects the entire face from corrosive splashes.[10]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact.[9]

      • Expertise in Practice: Always double-glove. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Inspect gloves for any signs of degradation or punctures before use.[10] Contaminated gloves should be removed and replaced immediately, and hands should be washed thoroughly after any glove removal.

    • Laboratory Coat: A flame-retardant lab coat with long sleeves and a snap or button front is required. It should be kept fully fastened to protect your street clothes and skin from contamination.[9]

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, a respirator should not be necessary. However, for emergency situations such as a large spill outside of containment, or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available and personnel must be fit-tested and trained in its use.[12]

Operational and Disposal Plans: A Step-by-Step Protocol

A safe outcome is predicated on a well-planned procedure. Ad-hoc operations invite accidents.

Step 1: Pre-Handling Safety Checklist
  • Review Documentation: Read and understand all available safety information for the compound and its reactants.[13]

  • Verify Fume Hood Operation: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.[9]

  • Assemble All Materials: Place all necessary glassware, reagents, stir bars, and waste containers inside the fume hood before introducing the 1-(4-Bromobenzyl)piperidin-4-ol. This minimizes traffic in and out of the hood.

  • Label Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid hazardous waste.[11]

Step 2: Handling and Transfer Protocol
  • Weighing: Tare a suitable container (e.g., a glass vial or weigh boat) within the fume hood. Carefully transfer the solid 1-(4-Bromobenzyl)piperidin-4-ol using a spatula. Avoid any scooping motions that could generate dust.

  • Transfer to Reaction Vessel: Gently tap the solid from the weigh boat into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse the weigh boat, ensuring a complete transfer.

  • Dissolution: Add solvents slowly to the solid to prevent splashing.[4]

Step 3: Post-Handling and Decontamination
  • Quenching: If applicable, quench the reaction carefully according to your validated procedure.

  • Cleaning: All contaminated glassware should be rinsed with an appropriate solvent within the fume hood. This rinse solvent must be collected and disposed of as hazardous liquid waste.

  • Surface Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent and dispose of the wipes as solid hazardous waste.

Step 4: Spill and Waste Management
  • Small Spills (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material like vermiculite or sand to cover the spill.

    • Carefully sweep the absorbed material into a designated solid waste container.

    • Decontaminate the area with a suitable solvent.

  • Waste Disposal:

    • Never pour chemical waste down the drain.[14]

    • All waste, including contaminated gloves, wipes, and absorbent materials, must be placed in a sealed, clearly labeled hazardous waste container.[11]

    • Follow all institutional and local regulations for the final disposal of chemical waste.[15]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling 1-(4-Bromobenzyl)piperidin-4-ol.

prep Step 1: Preparation - Review SDS/Safety Info - Verify Fume Hood - Assemble Materials - Label Waste ppe Step 2: Don PPE - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat prep->ppe handling Step 3: Chemical Handling (Inside Fume Hood) - Weighing - Transfer - Reaction ppe->handling decon Step 4: Decontamination - Clean Glassware - Wipe Surfaces handling->decon Procedure Complete spill Spill Occurs handling->spill disposal Step 5: Waste Disposal - Segregate Waste - Seal & Label Containers decon->disposal end End of Procedure Wash Hands Thoroughly disposal->end spill_manage Spill Management - Alert Others - Absorb & Collect - Decontaminate Area spill->spill_manage spill_manage->decon

Caption: Safe Handling and Disposal Workflow for 1-(4-Bromobenzyl)piperidin-4-ol.

References

  • Actylis Lab Solutions. (n.d.).
  • Wittenberg University. (n.d.). Handling Chemicals. Wittenberg University Chemistry Department.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • SDS Management Software. (2025, October 7).
  • Oklahoma State University. (n.d.). Lab Safety Rules. OSU Environmental Health and Safety.
  • Sigma-Aldrich. (2025, September 23).
  • Carl ROTH. (n.d.).
  • Cambridge Isotope Laboratories. (2024, September 3).
  • Apollo Scientific. (2023, July 6).
  • Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzene, 1-bromo-4-(bromomethyl)-.
  • ChemSupply. (2023, March 16).
  • Fisher Scientific. (2024, February 15).
  • Fisher Scientific. (2025, December 18).
  • National Center for Biotechnology Inform
  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
  • Fisher Scientific. (2024, March 27).
  • Cayman Chemical. (2025, August 18).
  • Chemos GmbH & Co.KG. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)piperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.